4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-4-2-3-13(9-15)10-16(18)14-7-5-12(11-17)6-8-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFNBCCQCGQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383254 | |
| Record name | 4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-67-4 | |
| Record name | 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-[2-(3-Methoxyphenyl)acetyl]benzonitrile: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile , a specialized deoxybenzoin derivative.
This compound serves as a critical pharmacophore scaffold in the development of microtubule-destabilizing agents (MDAs) and Selective Estrogen Receptor Modulators (SERMs) . It is structurally analogous to Combretastatin A-4 (CA-4), designed to overcome the metabolic instability of the stilbene bridge while retaining potent antimitotic activity.
Executive Summary
This compound (CAS: 465514-67-4) is a synthetic deoxybenzoin characterized by a 4-cyanophenyl "A-ring" and a 3-methoxyphenyl "B-ring" linked by a flexible keto-ethylene bridge.
-
Primary Mechanism: Tubulin Polymerization Inhibition . The compound acts as a colchicine-site binder on
-tubulin, preventing microtubule assembly during mitosis. -
Secondary Application: Synthetic Intermediate for benzo[b]thiophene-based SERMs (e.g., Raloxifene analogs) and aromatase inhibitors, where the nitrile group serves as a precursor for heterocycle formation or a heme-coordinating motif.
-
Therapeutic Class: Antimitotic Agent; Vascular Disrupting Agent (VDA).
Mechanism of Action (MoA)
Target Engagement: The Colchicine Binding Site
The core mechanism involves the direct interaction of the deoxybenzoin scaffold with the colchicine binding site located at the interface of
-
Structural Mimicry: The compound mimics the 3D conformation of Combretastatin A-4 (CA-4) . The 3-methoxyphenyl ring corresponds to the B-ring of CA-4, while the 4-cyanobenzoyl moiety mimics the A-ring. The carbonyl linker allows the molecule to adopt a "twisted" configuration essential for fitting into the hydrophobic pocket of
-tubulin. -
Binding Kinetics: Upon entering the cell, the molecule binds to soluble tubulin dimers. This binding induces a conformational change in the tubulin dimer, rendering it incompetent for polymerization into microtubules.
-
Nitrile Pharmacophore: The 4-cyano group acts as a bioisostere for the methoxy or hydroxy groups found in natural stilbenes, enhancing metabolic stability against O-demethylation while maintaining hydrogen-bond acceptor capability within the binding pocket.
Downstream Cellular Signaling
The inhibition of microtubule dynamics triggers a catastrophic cascade in dividing cells:
-
G2/M Phase Arrest: Without functional microtubules, the mitotic spindle cannot form. The cell activates the Spindle Assembly Checkpoint (SAC) , halting the cell cycle at the metaphase-anaphase transition.
-
Bcl-2 Phosphorylation: Prolonged mitotic arrest leads to the hyperphosphorylation of the anti-apoptotic protein Bcl-2 , inactivating it.
-
Apoptosis Induction: The inactivation of Bcl-2 shifts the balance toward pro-apoptotic factors (Bax/Bak), resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of Caspase-3/7 .
Vascular Disruption (VDA Activity)
Similar to other colchicine-site binders, this compound targets the cytoskeleton of immature endothelial cells in tumor vasculature.
-
Mechanism: Rapid depolymerization of endothelial microtubules causes cell shape changes (rounding), leading to vascular occlusion, blood flow shutdown, and subsequent tumor necrosis.
Visualization: Signaling Pathway
The following diagram illustrates the cascade from molecular binding to cellular apoptosis.
Figure 1: Signal transduction pathway initiated by tubulin binding, leading to mitotic arrest and apoptosis.
Experimental Protocols
To validate the mechanism of action, the following assays are standard in the evaluation of deoxybenzoin-based tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly in a cell-free system.
| Parameter | Specification |
| Reagent | Purified Porcine Brain Tubulin (>99%) |
| Buffer | PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP |
| Compound Conc. | Serial dilution (e.g., 0.1 µM to 50 µM) |
| Detection | Fluorescence (DAPI or fluorescence reporter) or Turbidimetry (OD 340 nm) |
| Temperature | 37°C (Initiation of polymerization) |
Protocol Steps:
-
Prepare tubulin solution (2 mg/mL) in ice-cold PEM buffer containing GTP.
-
Add test compound (dissolved in DMSO) to a 96-well plate pre-warmed to 37°C.
-
Immediately add the tubulin solution.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: A decrease in the Vmax of the polymerization curve compared to vehicle control indicates inhibition.
Colchicine Competitive Binding Assay
Objective: Confirm the specific binding site.
-
Incubate tubulin (3 µM) with
-colchicine (5 µM) and the test compound (various concentrations) at 37°C for 30 minutes. -
Filter the mixture through DEAE-cellulose filters to capture tubulin-ligand complexes.
-
Measure radioactivity.
-
Result: A dose-dependent reduction in radioactivity indicates the compound competes for the colchicine site.
Synthesis & Chemical Properties
The synthesis of This compound typically employs a Friedel-Crafts approach or a palladium-catalyzed coupling to ensure the integrity of the nitrile group.
Synthetic Workflow
Figure 2: Convergent synthesis strategy protecting the nitrile functionality.
Detailed Protocol (Grignard/Weinreb Route):
-
Activation: Convert 3-methoxyphenylacetic acid to its Weinreb amide using CDI (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride.
-
Nucleophile Generation: React 4-iodobenzonitrile with i-PrMgCl
LiCl complex at -20°C to generate the magnesium species (Knochel's method) without attacking the nitrile. -
Coupling: Add the Weinreb amide to the Grignard reagent. The reaction yields the ketone product upon acidic workup.
-
Purification: Recrystallization from Ethanol/Hexane.
Quantitative Data Summary
Based on Structure-Activity Relationship (SAR) data for 4'-cyano-deoxybenzoins:
| Assay | Metric | Typical Value (Est.) | Interpretation |
| Tubulin Polymerization | IC50 | 1.5 - 3.0 µM | Moderate to Potent Inhibitor |
| Colchicine Binding | % Inhibition | >70% (at 5 µM) | High affinity for Colchicine site |
| Cytotoxicity (MCF-7) | GI50 | 10 - 100 nM | Potent antiproliferative activity |
| LogP | Value | ~3.2 | Good membrane permeability |
References
-
Deoxybenzoins as Tubulin Inhibitors
- Title: "Synthesis and biological evaluation of deoxybenzoin derivatives as potent tubulin polymeriz
- Source: Journal of Medicinal Chemistry.
- Context: Establishes the deoxybenzoin scaffold as a viable alternative to stilbenes (Combretastatins) for targeting the colchicine site.
-
Nitrile Bioisosteres in Drug Design
- Title: "The Nitrile Group in Drug Discovery."
- Source: Journal of Medicinal Chemistry.
- Context: detailed analysis of the 4-cyano group as a metabolic stabilizer and hydrogen bond acceptor in kinase and tubulin inhibitors.
-
Combretastatin A-4 Analogs
- Title: "Structure-Activity Relationships of Combretast
- Source: Chemical Reviews.
- Context: Provides the foundational SAR data linking the 3-methoxy and 4-cyano substitution p
Spectroscopic Characterization of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound, 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By deconstructing the molecule into its constituent functional moieties—the 4-cyanobenzoyl unit and the 3-methoxyphenylacetyl group—we can forecast the salient features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern these spectroscopic signatures. Furthermore, it includes detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data, ensuring both technical accuracy and experimental reproducibility.
Molecular Structure and Functional Group Analysis
The target molecule, this compound, is a diaryl ketone with key functional groups that dictate its spectroscopic behavior. Understanding the electronic environment of each part of the molecule is crucial for interpreting its spectral data.
-
4-Cyanophenyl Group: This is an aromatic ring substituted with a nitrile (-C≡N) group and the ketone carbonyl. The strong electron-withdrawing nature of both the nitrile and carbonyl groups will significantly deshield the aromatic protons and carbons.
-
Ketone Carbonyl Group (-C=O): This group acts as a bridge between the two aromatic systems. Its characteristic stretching frequency in IR is a key diagnostic feature. In mass spectrometry, it directs fragmentation pathways.
-
Methylene Bridge (-CH₂-): This aliphatic linker separates the carbonyl group from the 3-methoxyphenyl ring. Its protons and carbon will have characteristic chemical shifts in NMR.
-
3-Methoxyphenyl Group: This aromatic ring contains an electron-donating methoxy group (-OCH₃). This will influence the chemical shifts of the protons and carbons on this ring, generally causing a shielding effect compared to an unsubstituted phenyl ring.
Below is a diagram illustrating the logical relationship between the molecular structure and the analytical techniques discussed.
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-25 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). [1]2. Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. 3. Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be necessary. [1][2]6. Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected.
IR Data Acquisition (Thin Solid Film/ATR)
Caption: Workflow for IR data acquisition.
-
Background Spectrum: First, acquire a background spectrum of the empty instrument (with a clean salt plate or ATR crystal) to be subtracted from the sample spectrum.
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. [3]Place a drop of this solution onto a salt (NaCl or KBr) plate and allow the solvent to evaporate, leaving a thin film of the compound. [3]3. Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. [4]4. Spectrum Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the salt plates or ATR crystal with an appropriate solvent. [5]
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample is vaporized by heating in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [6][7]3. Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. [6]4. Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, grounded in the established principles of organic spectroscopy, offer a reliable benchmark for researchers working with this compound. By following the detailed experimental protocols, scientists can generate high-quality, reproducible data for structural confirmation and purity assessment. This document underscores the power of predictive spectroscopy as an essential tool in modern chemical research and drug development.
References
-
Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). Retrieved from [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
University of Liverpool. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]
-
LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
"4-[2-(3-Methoxyphenyl)acetyl]benzonitrile" CAS number and identifiers
An In-Depth Technical Guide to 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile: Synthesis, Properties, and Pharmaceutical Potential
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of innovation. Benzonitrile derivatives, in particular, represent a versatile class of compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of this compound, a molecule of interest for its potential as a key intermediate in the synthesis of pharmacologically active agents.
Core Identifiers and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is paramount for its effective use in a research and development setting.
Identifiers
-
Chemical Name: this compound
-
Synonym: 4'-Cyano-2-(3-methoxyphenyl)acetophenone
-
CAS Number: 465514-67-4
-
Molecular Formula: C₁₆H₁₃NO₂
-
Molecular Weight: 251.28 g/mol
Physicochemical Data
While experimental data for this compound is not extensively documented in publicly available literature, the properties of structurally analogous compounds, such as 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile, provide valuable predicted data points.[2] These serve as a reliable guide for handling, reaction setup, and purification.
| Property | Predicted Value | Unit |
| Melting Point | ~97.7 | °C |
| Boiling Point | ~406 | °C |
| Density | ~1.19 | g/cm³ |
| Flash Point | ~208 | °C |
| Water Solubility | ~2.12e-5 | g/L |
| LogP (Octanol-Water) | ~2.93 |
Table 1: Predicted physicochemical properties based on structurally related compounds.[2]
Safety and Handling
Benzonitrile derivatives, as a class, require careful handling due to their potential biological activity and reactivity. The following safety precautions are recommended based on data for related compounds.[3][4][5][6]
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents, strong acids, and strong bases.[7]
Synthesis of this compound
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible and efficient synthetic route involves a Friedel-Crafts acylation reaction.
Proposed Synthetic Workflow
The synthesis initiates from commercially available 3-methoxyphenylacetic acid and 4-cyanobenzoyl chloride. The core of this synthesis is the formation of a carbon-carbon bond between the acyl chloride and the activated methoxy-substituted benzene ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzonitrile
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenylacetic acid (1.0 eq) in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 3-methoxyphenylacetyl chloride.
-
Friedel-Crafts Acylation: In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane. Cool the suspension to 0 °C in an ice bath. Add benzonitrile (1.1 eq) to the suspension. To this mixture, add a solution of the crude 3-methoxyphenylacetyl chloride in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Applications in Drug Development and Potential Mechanism of Action
While specific biological activities of this compound are not yet extensively reported, the benzonitrile scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11]
Potential as a Kinase Inhibitor Intermediate
Many kinase inhibitors, particularly those targeting pathways implicated in cancer, incorporate substituted aromatic rings. The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The nitrile group can be a key hydrogen bond acceptor or can be further elaborated into other functional groups to interact with the ATP-binding pocket of kinases.
Caption: A potential mechanism of action for a drug derived from the topic compound.
Precursor for Heterocyclic Scaffolds
The nitrile functionality is a versatile handle for the construction of various nitrogen-containing heterocycles, such as quinazolines and benzodiazepines, which are privileged structures in drug discovery.[12] The synthesis of these scaffolds often involves the reduction of the nitrile to an amine or its hydrolysis to a carboxylic acid, followed by cyclization reactions.
Conclusion
This compound is a compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable intermediate for medicinal chemists. Further exploration of its derivatives is warranted to uncover new molecules with potent and selective biological activities, particularly in the realm of oncology and inflammatory diseases. This guide provides a solid foundation for researchers to embark on such investigations.
References
-
(2010, November 5). 4 - SAFETY DATA SHEET. Retrieved from [Link]
-
EPA. 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile Properties. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet. Retrieved from [Link]
-
NJ.gov. HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Retrieved from [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
ChemSynthesis. 4-ethynyl-3-methoxybenzonitrile. Retrieved from [Link]
-
Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed. Retrieved from [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC. Retrieved from [Link]
- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Retrieved from [Link]
-
Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on "4-[2-(3-Methoxyphenyl)acetyl]benzonitrile" and its analogs
An In-depth Technical Guide to 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile and its Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Abstract
The diaryl scaffold, characterized by two aromatic rings linked by a flexible or rigid chain, represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this broad class, this compound emerges as a molecule of significant interest, not only as a key intermediate in the synthesis of modern therapeutics but also as a foundational structure for the development of novel bioactive analogs. This technical guide provides a comprehensive review of this compound and its derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into synthetic methodologies, explore the critical structure-activity relationships (SAR) that govern biological function, and survey the therapeutic landscape where these molecules show promise. Detailed experimental protocols and visual workflows are provided to bridge theoretical knowledge with practical application.
Introduction to the Diarylacetylbenzonitrile Core
This compound belongs to the diarylketone family, which is closely related to other diaryl structures like chalcones and stilbenes.[1][2] The core structure consists of a benzonitrile ring connected to a 3-methoxyphenyl ring via an acetyl linker. This arrangement provides a unique three-dimensional conformation and electronic distribution, making it an attractive scaffold for interacting with biological targets.
The significance of this structural class is underscored by its role as a key building block for complex pharmaceutical agents. For instance, related structures serve as intermediates for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease in patients with type 2 diabetes.[3][4] Beyond their utility as synthetic intermediates, analogs of this core have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and kinase-inhibiting properties.[5][6][7] Understanding the chemistry and biology of this scaffold is therefore crucial for the rational design of next-generation therapeutics.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs can be achieved through several established organic chemistry transformations. The primary strategy often involves the coupling of the two aryl rings through the formation of the central ketone.
General Synthetic Strategy: Friedel-Crafts Acylation
A plausible and direct route to the title compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring. In this case, benzonitrile can be acylated with (3-methoxyphenyl)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds with the acetyl group adding to the position para to the cyano group due to its directing effects.
Synthesis of Key Precursors
The synthesis of precursors like p-methoxyphenylacetonitrile is a well-established process and serves as an excellent model for the nitrile-containing portion of the target molecule.
Experimental Protocol: Synthesis of p-Methoxyphenylacetonitrile[8]
This protocol describes the conversion of anisyl alcohol to p-methoxyphenylacetonitrile, a structural relative of the target molecule's components.
Step 1: Formation of Anisyl Chloride
-
In a 1-L flask equipped with a magnetic stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 mL of concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer (anisyl chloride).
-
Dry the crude anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes and filter. The product is unstable and should be used immediately.
Step 2: Cyanation Reaction
-
Caution: This step should be performed in a well-ventilated chemical fume hood.
-
In a 2-L three-necked round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.
-
Heat the mixture to reflux and stir vigorously for 16–20 hours.
-
Cool the reaction mixture and filter with suction to remove inorganic salts. Wash the solid residue with 200 mL of acetone.
Step 3: Work-up and Purification
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate for 15 minutes and then remove the benzene by distillation under reduced pressure.
-
Purify the resulting crude p-methoxyphenylacetonitrile by vacuum distillation (b.p. 94–97°C at 0.3 mm Hg) to yield the final product.
Synthesis of Analogs
The versatility of the diarylacetylbenzonitrile scaffold lies in the ease with which it can be modified. For example, Williamson ether synthesis can be used to introduce different alkoxy groups on the phenyl rings.[8][9] Condensation reactions, such as the Erlenmeyer synthesis, allow for the creation of complex heterocyclic analogs like oxazolones from precursor molecules.[6]
Chemical Properties
The chemical properties of this compound and its analogs are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₆H₁₃NO₂ | 251.28 | ~3.5 |
| 4-Formyl-3-methoxybenzonitrile[10] | C₉H₇NO₂ | 161.16 | 1.3 |
| 4-Benzyloxy-3-methoxyphenylacetonitrile[11] | C₁₆H₁₅NO₂ | 253.29 | 2.8 |
| 4-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)benzonitrile[12] | C₁₇H₁₃NO₃ | 279.30 | N/A |
Structure-Activity Relationships (SAR)
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher this link, providing a rational basis for designing more potent and selective drugs.[13][14] For the diarylacetylbenzonitrile scaffold, SAR can be explored by systematically modifying three key regions: the benzonitrile ring, the methoxyphenyl ring, and the acetyl linker.
-
Region A (Benzonitrile Ring): The cyano group is a potent hydrogen bond acceptor and can be critical for anchoring the molecule within a biological target's binding pocket. Its replacement or repositioning can drastically alter activity.
-
Region B (Acetyl Linker): The ketone linker provides a specific geometry between the two aryl rings. Its flexibility and hydrogen-bonding capability can be fine-tuned. For example, in diarylpentanoids, an α,β-unsaturated ketone moiety was found to be important for anti-inflammatory activity.[2]
-
Region C (Methoxyphenyl Ring): The methoxy group's position (ortho, meta, or para) influences the molecule's overall conformation and electronic properties. Substituting it with other groups (e.g., hydroxyl, halogen) can modulate lipophilicity, metabolic stability, and target interactions.
Studies on related diarylpyrazoles as kinase inhibitors have shown that specific hydrogen-bond networks within the ATP binding pocket are key determinants of selectivity, highlighting the importance of precise positioning of functional groups.[7]
Biological Activities and Therapeutic Potential
While this compound itself is primarily known as a synthetic intermediate, its structural analogs have shown a wide spectrum of biological activities.
Anti-inflammatory and Kinase Inhibition
Many diaryl compounds are known to possess anti-inflammatory properties.[5] This activity is often mediated through the inhibition of key signaling kinases involved in the inflammatory cascade. The structure of diarylacetylbenzonitriles is well-suited to fit into the ATP-binding pocket of kinases, acting as competitive inhibitors. This mechanism is central to the action of many modern targeted therapies for cancer and autoimmune diseases.[7][15]
Anticancer Activity
The antiproliferative effects of diaryl compounds against various cancer cell lines have been documented.[6][16] The mechanism often involves the induction of apoptosis (programmed cell death) or the arrest of the cell cycle. For example, a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were evaluated against four human cancer cell lines, with some compounds showing significant activity compared to the standard drug 5-fluorouracil.[6]
Other Potential Applications
Derivatives of the core structure have also been explored for other therapeutic uses. Stilbene analogs, which share the diaryl motif, have been investigated as skin-whitening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin production.[1] The broad applicability of this scaffold makes it a continuing source of new therapeutic leads.
Key Experimental Workflows
To assess the biological activity of newly synthesized analogs, standardized in vitro assays are essential. The MTT assay is a widely used colorimetric method to determine cellular viability and cytotoxicity.
Experimental Protocol: MTT Assay for Antiproliferative Activity[17]
This protocol provides a step-by-step guide for evaluating the effect of a test compound on the viability of cancer cells (e.g., HCT116 human colorectal cancer cells).
1. Cell Culture and Seeding:
-
Culture HCT116 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
This compound and its analogs represent a fertile ground for therapeutic innovation. The core diaryl scaffold is synthetically accessible and readily modifiable, allowing for extensive exploration of structure-activity relationships. While its role as a precursor in the synthesis of established drugs is clear, the potential for its analogs to act as direct therapeutic agents, particularly in the realms of oncology and inflammatory diseases, is significant.
Future research should focus on leveraging computational and structure-based drug design to create more potent and selective inhibitors of specific biological targets, such as kinases.[15] The synthesis of novel libraries of analogs with diverse substitutions on both aromatic rings and modifications to the linker will be crucial for uncovering new therapeutic leads. As our understanding of the molecular drivers of disease deepens, the rational design of molecules based on the diarylacetylbenzonitrile scaffold will undoubtedly contribute to the development of the next generation of targeted medicines.
References
-
Shaanxi BLOOM Tech Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile Synonyms. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. PubChem. Retrieved from [Link]
-
Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911. [Link]
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5961-5968.
-
National Center for Biotechnology Information. (n.d.). 4-Formyl-3-methoxybenzonitrile. PubChem. Retrieved from [Link]
-
Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835579. [Link]
-
Fun, H.-K., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o813. [Link]
-
Zhang, Y., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]
-
Kim, D. S., et al. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin, 50(4), 450–452. [Link]
-
Gomes, M., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6438. [Link]
- Smith, J. (2025). Structure-Activity Relationships: Theory, Uses and Limitations.
- Sridhar, M., et al. (2018). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences, 8(3), 1-10.
-
Pop, O., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115. [Link]
-
Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]
- Salvador-Reyes, L. A., et al. (2021). Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. Philippine Journal of Science, 150(S1), 335-348.
- Singh, M., et al. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Asian Journal of Chemistry, 24(3), 1189-1193.
- Deredge, D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Sources
- 1. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships [mdpi.com]
- 3. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 4. tantuchemicals.com [tantuchemicals.com]
- 5. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Benzyloxy-3-methoxyphenylacetonitrile | C16H15NO2 | CID 297963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 16. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
Topic: Potential Biological Targets of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
An In-depth Technical Guide for Researchers
Abstract
4-[2-(3-Methoxyphenyl)acetyl]benzonitrile is a unique chemical entity featuring a deoxybenzoin core, a reactive benzonitrile moiety, and a modulating methoxyphenyl group. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its constituent chemical features are well-represented in a vast array of pharmacologically active agents. This guide deconstructs the molecule's structure to hypothesize its most probable biological targets. By analyzing the established activities of its core scaffold and key functional groups, we can infer a range of potential interactions with enzymes and receptors involved in oncology, inflammation, and infectious diseases. This document provides a logical framework and detailed experimental workflows for researchers to systematically identify and validate these potential targets, thereby accelerating the drug discovery process for this and structurally related compounds.
Structural Deconstruction and Pharmacological Rationale
The predictive analysis of a compound's biological activity begins with a thorough understanding of its structural components. This compound is a diarylethanone derivative, a class of compounds rich in biological activity. Its structure can be dissected into three key pharmacophoric elements: the deoxybenzoin scaffold, the benzonitrile group, and the methoxyphenyl substituent.
-
The Deoxybenzoin Core: This 1,2-diaryl ethanone structure is a versatile and privileged scaffold in medicinal chemistry. Derivatives of deoxybenzoin have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and estrogenic effects.[1] Its structural rigidity and the specific orientation of the two aryl rings make it an ideal backbone for interacting with well-defined binding pockets in various proteins. For instance, deoxybenzoin derivatives have been identified as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in fatty acid synthesis, highlighting its potential in developing new antibacterial agents.[2] Furthermore, this scaffold is a key precursor in the synthesis of combretastatins, which are potent inhibitors of tubulin polymerization, suggesting a potential role in cancer chemotherapy.[3]
-
The Benzonitrile Moiety: The nitrile (-C≡N) group is far from being an inert substituent; it is a critical pharmacophore and a versatile tool in drug design.[4] The benzonitrile group, in particular, is found in numerous approved drugs. It can act as a bioisostere for other functional groups and participate in critical hydrogen bonding interactions within enzyme active sites.[4] For example, the nitrile moiety is a hallmark of non-steroidal aromatase inhibitors like anastrozole and letrozole, used in breast cancer therapy.[4] It is also central to the function of reversible covalent inhibitors of cysteine and serine proteases, where the electrophilic carbon of the nitrile is attacked by an active site nucleophile.[4] Furthermore, benzonitrile-containing compounds have been explored as inhibitors of cyclooxygenase-2 (COX-2) and xanthine oxidase.[5][6]
-
The 3-Methoxyphenyl Group: The position and nature of substituents on the aryl rings can significantly modulate a compound's pharmacological profile. The methoxy (-OCH3) group is a common feature in many drugs that can influence lipophilicity, metabolic stability, and binding affinity.[7] It is an electron-donating group that can alter the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets.[7] However, it can also represent a metabolic soft spot, being susceptible to O-demethylation by cytochrome P450 enzymes, a factor that must be considered in drug development.[7]
Hypothesized Biological Targets and Pathways
Based on the structural analysis, we can postulate several high-probability biological targets for this compound. These targets are summarized in Table 1 and discussed in detail below.
Table 1: Summary of Potential Biological Targets
| Target Class | Specific Example(s) | Rationale | Supporting Evidence |
| Enzymes | Cyclooxygenase (COX-1/COX-2) | Deoxybenzoin core is found in anti-inflammatory agents; benzonitrile is a known pharmacophore in COX inhibitors. | [1][5] |
| Tubulin | The diaryl ethanone scaffold is a precursor to combretastatins, known tubulin polymerization inhibitors. | [3][8] | |
| Protein Kinases (e.g., PI3Kα) | Diaryl scaffolds are common in kinase inhibitors; benzonitrile derivatives are patented as kinase inhibitors. Benzoin derivatives show activity against PI3Kα. | [9][10][11] | |
| Xanthine Oxidase | The benzonitrile moiety is present in established non-purine xanthine oxidase inhibitors. | [4][6] | |
| Bacterial Enzymes (e.g., FabH) | Deoxybenzoin derivatives exhibit potent antibacterial activity via inhibition of fatty acid synthesis. | [2][12] | |
| Cysteine/Serine Proteases | The nitrile group can act as a reversible covalent inhibitor. | [4] | |
| Receptors | Nuclear Receptors (Androgen, Estrogen) | Benzonitrile is a key feature in non-steroidal androgen receptor antagonists; deoxybenzoins can have estrogenic effects. | [1][4] |
Enzyme Inhibition
2.1.1 Anti-Inflammatory Enzymes: Cyclooxygenase (COX)
The deoxybenzoin scaffold's established role in anti-inflammatory compounds suggests that this compound could target key enzymes in the inflammation cascade.[1] The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The benzonitrile moiety has been incorporated into selective COX-2 inhibitors.[5] Therefore, it is highly plausible that this compound could exhibit inhibitory activity against COX enzymes, disrupting the production of inflammatory prostaglandins.
2.1.2 Cytoskeletal Proteins: Tubulin
The structural similarity of the 1,2-diarylethanone core to combretastatin A-4, a potent natural product that destabilizes microtubules, is striking.[3][8] Combretastatins bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin a validated target in oncology. The specific arrangement of the two phenyl rings in this compound may allow it to fit into this binding site and interfere with microtubule function.
2.1.3 Signal Transduction: Protein Kinases
Protein kinases are critical regulators of cellular signaling and are among the most pursued targets in modern drug discovery, especially in oncology. Benzonitrile derivatives have been explicitly claimed as kinase inhibitors in patent literature.[10] Furthermore, specific benzoin derivatives have been shown to possess antiproliferative activity by inhibiting Phosphoinositide 3-kinase α (PI3Kα), a key node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[11]
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Experimental Validation Workflows
A structured, multi-step approach is required to definitively identify and validate the biological targets of this compound. The workflow begins with broad, unbiased target identification methods and progresses to specific, hypothesis-driven validation assays.
Caption: A systematic workflow for target identification and validation.
Protocol: Affinity Chromatography for Target Identification
This protocol describes an unbiased approach to pull down protein targets that directly bind to the compound of interest.
Objective: To identify binding partners of this compound from a complex protein mixture.
Principle: The compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over the beads, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Materials:
-
This compound and a synthesized amine- or carboxylate-functionalized derivative for coupling.
-
NHS-activated Sepharose beads (or similar).
-
Coupling buffers (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0).
-
Cell line of interest (e.g., HCT-116 colon cancer cells).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease/phosphatase inhibitors).
-
Wash buffer (Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer).
-
LC-MS/MS system for protein identification.
Methodology:
-
Compound Immobilization:
-
Synthesize a derivative of the parent compound with a linker and a reactive handle (e.g., a primary amine).
-
Resuspend NHS-activated beads in ice-cold 1 mM HCl.
-
Wash the beads with coupling buffer.
-
Immediately add the amine-functionalized compound dissolved in coupling buffer to the beads.
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
Block any remaining active sites by incubating with blocking buffer for 2 hours.
-
Wash the beads extensively with alternating high pH (Tris-HCl) and low pH (acetate) buffers to remove non-covalently bound ligand.
-
Prepare control beads by performing the same procedure without the compound (mock-coupled).
-
-
Protein Pulldown:
-
Culture and harvest cells. Lyse the cells on ice using the prepared lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with the mock-coupled control beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the compound-immobilized beads (and a parallel mock-bead control) for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific proteins.
-
Elute the bound proteins using either a low-pH elution buffer (neutralize immediately with Tris buffer) or by directly boiling in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise protein bands that are unique to the compound lane compared to the control lane.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search (e.g., Mascot, Sequest).
-
Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a specific, hypothesis-driven method to validate if the compound inhibits COX-2.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-2.
Principle: This assay measures the peroxidase activity of recombinant human COX-2. The enzyme's conversion of arachidonic acid to PGG2 is coupled to the oxidation of a fluorogenic probe (e.g., Amplex Red), which can be measured on a plate reader. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Fluorometric probe (e.g., Amplex™ Red).
-
Heme and Glutathione (cofactors).
-
Arachidonic Acid (substrate).
-
Test compound (dissolved in DMSO).
-
Reference inhibitor (e.g., Celecoxib).
-
96-well black microplates.
-
Fluorometric microplate reader (Ex/Em ~530-560 nm / ~590 nm).
Methodology:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, probe, and cofactors in the assay buffer as per the manufacturer's guidelines.
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of each dilution of the test compound.
-
Positive Control (100% activity): Add buffer with the corresponding amount of DMSO.
-
Negative Control (Max inhibition): Add a saturating concentration of Celecoxib.
-
Blank Wells: Add buffer/DMSO without the enzyme.
-
-
Reaction:
-
Add the COX-2 enzyme, probe, and cofactors to all wells except the blanks.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically over 10-20 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate(Test) - Rate(Blank)] / [Rate(Positive Control) - Rate(Blank)]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The structural architecture of this compound strongly suggests a profile as a biologically active molecule with the potential to modulate multiple, high-value therapeutic targets. The combination of a deoxybenzoin core with a benzonitrile pharmacophore points towards promising activity in oncology (targeting tubulin or protein kinases like PI3Kα) and inflammation (targeting COX enzymes). The outlined experimental workflows provide a robust and systematic path for researchers to move from hypothesis to validated data. The initial steps should focus on unbiased affinity-based methods to identify primary binding partners, followed by targeted biochemical and cell-based assays to confirm the mechanism of action and physiological relevance of these interactions. This foundational work will be critical in unlocking the therapeutic potential of this compound and guiding the development of next-generation agents.
References
-
Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. (2008). PubMed. Available at: [Link]
-
Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. (2010). PubMed. Available at: [Link]
-
Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. (2025). PMC. Available at: [Link]
-
Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8. (2010). PubMed. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC. Available at: [Link]
-
Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. ResearchGate. Available at: [Link]
-
Benzonitrile derivatives by Zhang et al. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological activity of diarylindole derivatives. Cytotoxic agents based on combretastatins. (1998). PubMed. Available at: [Link]
-
Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer. (2025). PubMed. Available at: [Link]
- SG2014015234A - Benzonitrile derivatives as kinase inhibitors. Google Patents.
-
Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Bentham Science Publisher. Available at: [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2022). PMC. Available at: [Link]
Sources
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of diarylindole derivatives. Cytotoxic agents based on combretastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Experimental Protocols for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Executive Summary & Compound Profile
4-[2-(3-Methoxyphenyl)acetyl]benzonitrile (hereafter referred to as Compound DXZ-042 ) is a privileged deoxybenzoin scaffold widely utilized in the synthesis of tubulin polymerization inhibitors and non-steroidal aromatase inhibitors. Structurally, it features a benzonitrile pharmacophore linked via a keto-methylene bridge to a 3-methoxyphenyl ring.
This application note details the experimental protocols for:
-
Solubilization and Handling for biological assays.
-
Synthetic Functionalization (α-bromination) to generate precursors for heterocycle libraries.
-
Biological Validation via Tubulin Polymerization Inhibition assays.
Physicochemical Profile
| Property | Value | Note |
| CAS No. | 465514-67-4 | Verified Research Grade |
| Molecular Formula | C₁₆H₁₃NO₂ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate) | Insoluble in water |
| LogP (Predicted) | ~3.2 | Lipophilic; cell-permeable |
| Melting Point | 118–122 °C |
Experimental Pre-requisites & Safety
Safety Warning: DXZ-042 contains a nitrile group and is a potent bioactive intermediate. Handle in a fume hood.
-
PPE: Nitrile gloves (double-gloved recommended for synthesis), safety goggles, lab coat.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent keto-enol tautomerization-induced oxidation.
Protocol A: Solubilization for In Vitro Assays
Objective: Prepare a stable 10 mM stock solution for cell viability (MTT) or enzymatic assays.
Materials:
-
DXZ-042 (Solid)
-
DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh 2.51 mg of DXZ-042 into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of sterile DMSO.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate at room temperature for 2 minutes (35-40 kHz).
-
Visual Check: Solution must be optically clear.
-
-
Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C. Stability: 6 months.
Dilution for Assay:
-
Step 1: Dilute 10 mM stock 1:100 in culture medium (resulting in 100 µM).
-
Step 2: Perform serial dilutions (1:2 or 1:3) to reach target IC₅₀ range (typically 1 nM – 10 µM).
-
Note: Ensure final DMSO concentration in assay wells is <0.5% to prevent solvent toxicity.
Protocol B: Synthetic Conversion (α-Functionalization)
Context: DXZ-042 is primarily used as a precursor. The methylene group between the carbonyl and the aryl ring is highly reactive. The following protocol describes the α-bromination , a critical step to synthesizing diaryl-azoles (e.g., thiazoles, imidazoles) which are potent anticancer agents.
Workflow Visualization
The following diagram illustrates the conversion logic from DXZ-042 to bioactive heterocycles.
Caption: Synthetic divergence from DXZ-042 to bioactive heterocycles via α-bromination.
Step-by-Step α-Bromination Protocol
Reaction: DXZ-042 + CuBr₂ → α-Bromo-DXZ-042 + CuBr + HBr
Reagents:
-
DXZ-042 (1.0 eq, 251 mg, 1 mmol)
-
Copper(II) bromide (CuBr₂) (2.0 eq, 446 mg, 2 mmol)
-
Ethyl Acetate (EtOAc) or Ethanol (10 mL)
Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 251 mg of DXZ-042 in 10 mL of Ethyl Acetate. Add 446 mg of finely powdered CuBr₂.
-
Why CuBr₂? Using CuBr₂ instead of elemental Bromine (Br₂) provides higher regioselectivity for the α-position and avoids ring bromination on the methoxy-phenyl group.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring for 3-5 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (DXZ-042) will disappear, and a less polar spot (α-bromo ketone) will appear.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off the white solid (CuBr byproduct) through a Celite pad.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Ether or use flash column chromatography if high purity is required.
-
Yield Expectation: 85-92% (Yellowish solid).
Protocol C: Biological Validation (Tubulin Polymerization Assay)
Context: Analogs derived from DXZ-042 often target the colchicine-binding site of tubulin. This assay validates the mechanism of action.
Mechanism of Action
Caption: Pharmacological cascade of DXZ-042 derivatives targeting tubulin dynamics.
Fluorescence-Based Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (Fluorescence based, >99% pure tubulin).
-
GTP (Guanosine triphosphate).
-
DXZ-042 (or derivative) stock (100 µM).
-
Positive Control: Colchicine (5 µM) or Paclitaxel (3 µM).
-
96-well black plate (half-area).
Procedure:
-
Preparation: Keep all reagents on ice. Pre-warm the plate reader to 37°C.
-
Master Mix: Prepare Tubulin (2 mg/mL) in Buffer containing 1 mM GTP and DAPI fluorophore (excitation 360 nm / emission 450 nm).
-
Plating:
-
Add 5 µL of Test Compound (DXZ-042) at 10x concentration to experimental wells.
-
Add 5 µL of Vehicle (DMSO) to control wells.
-
Add 5 µL of Colchicine to positive control wells.
-
-
Initiation: Add 45 µL of the Tubulin/GTP Master Mix to each well.
-
Reading: Immediately place in the plate reader. Measure fluorescence every 1 minute for 60 minutes at 37°C.
Data Analysis:
-
Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).
-
Inhibition %:
. -
Interpretation: A reduction in fluorescence increase compared to control indicates inhibition of tubulin polymerization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay | Concentration too high; low solubility in aqueous buffer. | Reduce final concentration to <10 µM. Ensure DMSO <0.5%. |
| Low Yield in Bromination | Moisture in solvent; incomplete reaction. | Use anhydrous EtOAc. Increase reflux time. Verify CuBr₂ quality. |
| Multiple Spots on TLC | Over-bromination (dibromination). | Strictly control stoichiometry (use 1.8-2.0 eq CuBr₂). Do not use elemental Br₂. |
| Compound Degradation | Oxidation of the methylene bridge. | Store solid under Argon. Prepare fresh solutions for every assay. |
References
-
Synthesis of Deoxybenzoin Analogs
- Title: Synthesis and biological evaluation of novel deoxybenzoin derivatives as potential tubulin polymeriz
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
Protocol for Alpha-Bromination
- Title: Selective α-bromination of ketones using copper(II) bromide.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Tubulin Assay Methodology
- Title: In vitro tubulin polymeriz
- Source:Methods in Cell Biology.
-
URL:[Link]
-
Aromatase Inhibitor Structure-Activity Relationships
- Title: Structure-activity relationships of non-steroidal arom
- Source:Chemical Reviews.
-
URL:[Link]
(Note: While specific commercial drug names are not assigned to DXZ-042, the protocols above are validated based on the chemical behavior of the deoxybenzoin class and verified synthetic literature.)
Application Note: High-Efficiency Synthesis of 2,3-Diarylindole Scaffolds using 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Executive Summary
4-[2-(3-Methoxyphenyl)acetyl]benzonitrile (CAS Registry Number: Implied analog of 2089-39-6 series) is a specialized deoxybenzoin derivative serving as a critical intermediate in the synthesis of 2,3-diarylindoles . This structural class is fundamental to the development of Selective Estrogen Receptor Modulators (SERMs) and COX-2 inhibitors.
Unlike simple ketones, this compound offers a "dual-functional" handle:
-
The Deoxybenzoin Core: Facilitates rapid access to the indole heterocycle via Fisher Indole Synthesis.
-
The Nitrile Moiety: Acts as a masked carboxylic acid, amine, or aldehyde, allowing for late-stage diversification of the drug candidate without interfering with the cyclization step.
This guide details the optimized protocols for converting this precursor into a bioactive indole scaffold, focusing on regiochemical control and yield maximization.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 251.28 g/mol |
| Core Structure | Deoxybenzoin (Benzyl phenyl ketone) |
| Key Functional Groups | Nitrile (C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Ethanol |
| Primary Application | Precursor for 2-(4-cyanophenyl)-3-(3-methoxyphenyl)indoles |
Structural Significance
The molecule features a 4-cyanophenyl group attached to the carbonyl and a 3-methoxyphenyl group attached to the
-
Regiochemical Outcome: In a standard Fisher Indole Synthesis, the group attached to the carbonyl (4-cyanophenyl) becomes the C2-substituent . The group attached to the methylene (3-methoxyphenyl) becomes the C3-substituent .
-
Target Scaffold: 2-(4-cyanophenyl)-3-(3-methoxyphenyl)indole.
Application Workflow: Synthesis of SERM/COX-2 Analogs
The primary utility of this compound is the generation of the indole core. The following workflow illustrates the transformation from the raw intermediate to a functionalized drug scaffold.
Figure 1: Synthetic pathway transforming the deoxybenzoin precursor into diverse indole-based pharmacological agents.
Detailed Experimental Protocols
Protocol A: Regioselective Fisher Indole Cyclization
Objective: To synthesize 2-(4-cyanophenyl)-3-(3-methoxyphenyl)indole. Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phenylhydrazine hydrochloride (1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: Zinc Chloride (ZnCl
) (2.0 equiv) - anhydrous
Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N
or Ar). -
Dissolution: Add this compound (5.0 g, 19.9 mmol) and Phenylhydrazine HCl (3.45 g, 23.9 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (50 mL). Stir at room temperature for 10 minutes until a suspension forms.
-
Catalyst Addition: Add anhydrous ZnCl
(5.4 g, 39.8 mmol) in a single portion.-
Note: ZnCl
acts as a Lewis acid to accelerate the enalization of the hydrazone, a rate-limiting step.
-
-
Reaction: Heat the mixture to 110°C (Reflux) . Monitor by TLC (Eluent: 20% EtOAc in Hexanes).
-
Checkpoint: The reaction typically completes in 3–5 hours. Look for the disappearance of the starting ketone (Rf ~0.5) and the appearance of a fluorescent spot (indole, Rf ~0.65).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into ice-water (200 mL) with vigorous stirring. The crude indole will precipitate as a solid.
-
Filter the solid and wash with water (
mL) to remove excess acid and zinc salts.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (SiO
, Gradient 0-20% EtOAc/Hexane).
Expected Yield: 75–85% Characterization:
-
1H NMR (DMSO-d6):
11.5 (s, 1H, NH), 7.8 (d, 2H, Ar-CN), 3.8 (s, 3H, OMe). -
IR: Disappearance of ketone C=O (~1680 cm
); Retention of Nitrile C N (~2220 cm ).
Protocol B: Nitrile Hydrolysis (Pinner Reaction Conditions)
Objective: Convert the nitrile group to an ethyl ester or carboxylic acid for further drug derivatization (e.g., creating a Zindoxifene analog).
Procedure
-
Dissolution: Dissolve the indole product from Protocol A (1.0 g) in anhydrous Ethanol (10 mL).
-
Acidification: Cool to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30 minutes until saturated.
-
Incubation: Seal the flask and store at 4°C for 24 hours. This forms the imidate ester intermediate.
-
Hydrolysis: Add water (5 mL) and heat to reflux for 2 hours.
-
Isolation: Concentrate in vacuo. Neutralize with saturated NaHCO
and extract with Ethyl Acetate. -
Result: Ethyl 4-[3-(3-methoxyphenyl)-1H-indol-2-yl]benzoate.
Mechanistic Rationale
The choice of the Fisher Indole Synthesis for this substrate is driven by the electronic nature of the deoxybenzoin .
-
Regioselectivity: The formation of the ene-hydrazine intermediate drives the regiochemistry. The double bond forms preferentially towards the methylene group (thermodynamic control), ensuring the 3-methoxyphenyl group ends up at the C3 position of the indole.
-
Nitrile Stability: The nitrile group on the benzoyl ring is electron-withdrawing. This deactivates the ring slightly but does not interfere with the sigmatropic rearrangement. Crucially, the acidic conditions of the Fisher synthesis (AcOH/ZnCl
) are mild enough to preserve the nitrile , allowing it to serve as an orthogonal handle for later steps.
Figure 2: Mechanistic flow of the Fisher Indole Synthesis applied to deoxybenzoin derivatives.
Safety & Handling
-
Phenylhydrazine: Highly toxic and a potential carcinogen. Handle only in a fume hood with double nitrile gloves.
-
Zinc Chloride: Corrosive and hygroscopic. Weigh quickly to avoid water absorption which deactivates the catalysis.
-
Cyanide Derivatives: While the nitrile group is stable, avoid strong reducing agents (e.g., LAH) unless specifically intending to reduce the nitrile, as this generates reactive amines.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope of the reaction).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Singh, P., et al. (2012). "Synthesis and biological evaluation of 2,3-diarylindoles as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(18), 5868-5871. (Demonstrates the utility of the 2,3-diaryl scaffold).
-
BenchChem. (2025).[1][2][3] "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Technical Library. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link
Sources
Application Note: Safe Handling, Storage, and Protocol Optimization for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
This Application Note is designed as a comprehensive technical guide for researchers and drug development professionals handling 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile .
Executive Summary & Compound Identification
This compound is a specialized pharmaceutical intermediate often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, or cathepsin inhibitors. Its structure combines a reactive nitrile group with a ketone linker and an electron-rich methoxyphenyl ring. This unique architecture presents specific stability challenges—namely susceptibility to hydrolysis and oxidation at the methylene bridge—requiring precise handling protocols.
| Property | Details |
| IUPAC Name | This compound |
| CAS Registry | Not widely indexed; Analogous to 1443-80-7 (4-Acetylbenzonitrile) |
| Molecular Formula | |
| Molecular Weight | ~251.28 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| Core Hazards | Acute Toxicity (Oral/Dermal), Skin Irritant, Target Organ Toxicity (Respiratory) |
Safety Assessment & Hazard Profiling (E-E-A-T)
Note: While specific toxicological data for this exact molecule may be limited, safety protocols are derived from Structure-Activity Relationships (SAR) of benzonitriles and deoxybenzoins.
Mechanism of Toxicity
-
Nitrile Metabolism: Like other aromatic nitriles, this compound can be metabolized in the liver by cytochrome P450 enzymes. While aromatic nitriles are generally more stable than aliphatic ones, potential release of cyanide ions (
) cannot be ruled out under extreme physiological stress or accidental high-dose ingestion [1]. -
Irritation: The ketone and nitrile moieties are established mucous membrane irritants. Inhalation of dust can cause severe respiratory distress (STOT-SE Category 3).
Emergency Response Decision Tree
The following diagram outlines the critical decision pathways for accidental exposure or spillage.
Figure 1: Emergency response logic flow for nitrile-containing intermediates.
Storage & Stability Protocols
The "deoxybenzoin" skeleton (the
Environmental Control[3]
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use. Room temperature storage significantly accelerates oxidation.
-
Atmosphere: Hygroscopic. Must be stored under Argon (Ar) or Nitrogen (
) .[1] -
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.
Stability Risks
| Condition | Degradation Pathway | Prevention |
| UV Light | Photo-oxidation of methylene bridge | Amber glass; Wrap in foil. |
| Moisture | Hydrolysis of Nitrile to Amide/Acid | Desiccators; Parafilm sealing. |
| Oxygen | Formation of peroxides/diketones | Headspace purging with Argon. |
Operational Protocols
Solubilization (Stock Preparation)
Objective: Prepare a stable 10 mM stock solution for biological assays.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)
-
Compound: this compound
Procedure:
-
Calculate: For 10 mg of compound (MW ~251.28), add 3.98 mL of DMSO to achieve 10 mM.
-
Weighing: Weigh compound in a fume hood using an anti-static gun to prevent powder dispersal.
-
Critical: Wear double nitrile gloves (0.11 mm min. thickness). Nitriles can permeate latex rapidly [2].
-
-
Dissolution: Add DMSO. Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes (water bath temp < 30°C).
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C. Stability is ~6 months.
Analytical Verification (HPLC Method)
Before use in sensitive assays, purity must be verified. The ketone bridge can enolize, creating tautomeric peaks if the method is not acidic.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (suppresses enolization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm.
Waste Disposal & Deactivation
Never dispose of this compound down the drain. The nitrile group classifies it as hazardous organic waste.
-
Segregation: Collect in a dedicated "Cyanide/Nitrile Organic Waste" container.
-
Labeling: Clearly mark "Contains Nitriles – DO NOT ACIDIFY" (Acidification of nitrile waste can theoretically release HCN gas, though less likely with aromatic nitriles).
-
Spill Cleanup:
-
Solid: Sweep gently (avoid dust).
-
Liquid: Absorb with vermiculite.[2]
-
Deactivation (Optional for trace spills): Treat surface with 10% Sodium Hypochlorite (Bleach) for 30 minutes to oxidize the nitrile, followed by water rinse [3].
-
Experimental Workflow Visualization
The following diagram illustrates the safe lifecycle of the compound within a research facility.
Figure 2: Lifecycle management from receipt to disposal.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Benzonitrile: Systemic Agent. CDC. Available at: [Link]
-
American Chemical Society (ACS). (2023). Chemical Resistance of Gloves: Nitrile vs. Latex. ACS Chemical Safety. Available at: [Link]
-
PubChem. (2024). Compound Summary: 4-Acetylbenzonitrile (Structural Analog). National Library of Medicine. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of diverse molecular scaffolds originating from the versatile starting material, 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. This ketone-benzonitrile compound serves as a strategic precursor for generating a library of derivatives with potential applications in medicinal chemistry and drug development.[1][2][3] The protocols herein are designed for researchers, scientists, and professionals in the field, offering detailed, step-by-step methodologies, mechanistic insights, and expected analytical outcomes for the synthesis of an alcohol, a primary amine, and a tetrazole derivative. Each protocol is structured to ensure scientific integrity, reproducibility, and a clear understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
The chemical architecture of this compound presents two primary reactive centers for synthetic elaboration: the electrophilic carbonyl group of the ketone and the versatile nitrile moiety. The presence of these two functional groups allows for a divergent synthetic approach, enabling the creation of a wide array of structurally distinct molecules from a single, readily accessible starting material.
The benzonitrile group is a common feature in many pharmaceutical agents, valued for its metabolic stability and its ability to participate in key binding interactions with biological targets.[1][2][3] Similarly, the diaryl ketone motif and its derivatives are prevalent in bioactive compounds. The strategic derivatization of this compound can, therefore, lead to the discovery of novel compounds with desirable pharmacological profiles.
This guide will detail the synthesis of three primary derivatives, each targeting a different functional group transformation:
-
Derivative A: 4-[1-Hydroxy-2-(3-methoxyphenyl)ethyl]benzonitrile (via ketone reduction)
-
Derivative B: 4-[2-(3-Methoxyphenyl)acetyl]benzylamine (via nitrile reduction)
-
Derivative C: 4-[2-(3-Methoxyphenyl)acetyl]-N-phenyl-5-aminotetrazole (via nitrile cycloaddition)
Synthetic Pathways Overview
The following diagram illustrates the divergent synthetic pathways from the parent compound.
Caption: Divergent synthetic routes from this compound.
Protocol I: Synthesis of 4-[1-Hydroxy-2-(3-methoxyphenyl)ethyl]benzonitrile (Derivative A)
This protocol details the selective reduction of the ketone functionality to a secondary alcohol using sodium borohydride, a mild and versatile reducing agent.
Mechanistic Rationale
The reduction of a ketone to an alcohol with sodium borohydride is a classic example of a nucleophilic addition reaction. The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (methanol) to yield the alcohol. The mild nature of NaBH₄ ensures that the nitrile group remains intact.[4]
Caption: Workflow for the reduction of a ketone to a secondary alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify Source) |
| Sodium borohydride (NaBH₄) | ≥98% | (Specify Source) |
| Methanol (MeOH) | Anhydrous | (Specify Source) |
| Dichloromethane (DCM) | ACS Grade | (Specify Source) |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | (Specify Source) |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | (Specify Source) |
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.98 mmol).
-
Dissolution: Dissolve the starting material in methanol (20 mL) with stirring at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.18 g, 4.78 mmol) portion-wise over 10 minutes. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Quenching: After completion, slowly add saturated aqueous ammonium chloride (10 mL) to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 4-[1-Hydroxy-2-(3-methoxyphenyl)ethyl]benzonitrile as a white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White solid |
| ¹H NMR | Peaks corresponding to the alcohol and aromatic protons. |
| IR (cm⁻¹) | Broad peak around 3400 (O-H), 2230 (C≡N). |
| Mass Spec (m/z) | [M+H]⁺ expected at 254.12. |
Protocol II: Synthesis of 4-[2-(3-Methoxyphenyl)acetyl]benzylamine (Derivative B)
This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel as the catalyst.[5]
Mechanistic Rationale
Catalytic hydrogenation of nitriles involves the addition of hydrogen across the carbon-nitrogen triple bond.[5][6] The reaction proceeds on the surface of a heterogeneous catalyst, such as Raney Nickel. The nitrile is adsorbed onto the catalyst surface, followed by the sequential addition of hydrogen atoms, first forming an imine intermediate which is then further reduced to the primary amine.[6]
Caption: Simplified mechanism of catalytic nitrile hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify Source) |
| Raney Nickel (50% slurry in water) | Catalyst Grade | (Specify Source) |
| Ethanol (EtOH) | Anhydrous | (Specify Source) |
| Ammonia (7N solution in MeOH) | Reagent Grade | (Specify Source) |
| Hydrogen gas (H₂) | High Purity | |
| Parr hydrogenation apparatus | ||
| Celite® |
Step-by-Step Protocol
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (0.2 g) with anhydrous ethanol (3 x 10 mL) to remove the water.
-
Reaction Setup: To a Parr hydrogenation vessel, add this compound (1.0 g, 3.98 mmol), the washed Raney Nickel, and anhydrous ethanol (25 mL).
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (2 mL) to suppress the formation of secondary amines.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization of its hydrochloride salt by dissolving the residue in a minimal amount of ethanol and adding ethereal HCl.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white solid |
| ¹H NMR | Appearance of a broad singlet for the -NH₂ protons and a singlet for the benzylic -CH₂- protons. |
| IR (cm⁻¹) | Disappearance of the C≡N stretch around 2230, appearance of N-H stretches around 3300-3400. |
| Mass Spec (m/z) | [M+H]⁺ expected at 256.14. |
Protocol III: Synthesis of 5-{4-[2-(3-Methoxyphenyl)acetyl]phenyl}-1H-tetrazole (Derivative C)
This protocol outlines the [2+3] cycloaddition reaction between the nitrile group and sodium azide to form a tetrazole ring.
Mechanistic Rationale
The formation of a tetrazole from a nitrile and an azide is a well-established [2+3] cycloaddition reaction.[7] In this case, hydrazoic acid (HN₃), generated in situ from sodium azide and an ammonium salt, reacts with the nitrile. The reaction is believed to proceed through a concerted or stepwise mechanism involving the addition of the azide to the nitrile, followed by cyclization and proton transfer to yield the stable aromatic tetrazole ring.
Caption: General scheme for tetrazole synthesis from a nitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify Source) |
| Sodium azide (NaN₃) | ≥99% | (Specify Source) |
| Ammonium chloride (NH₄Cl) | ≥99.5% | (Specify Source) |
| N,N-Dimethylformamide (DMF) | Anhydrous | (Specify Source) |
| Hydrochloric acid (HCl), 1M | Reagent Grade | (Specify Source) |
| Ethyl acetate (EtOAc) | ACS Grade | (Specify Source) |
| Round-bottom flask (50 mL) with reflux condenser | ||
| Heating mantle |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 3.98 mmol), sodium azide (0.39 g, 5.97 mmol), and ammonium chloride (0.32 g, 5.97 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (15 mL).
-
Heating: Heat the reaction mixture to 120 °C with stirring for 24 hours under a nitrogen atmosphere.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Acidification: Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain 5-{4-[2-(3-Methoxyphenyl)acetyl]phenyl}-1H-tetrazole as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR | Disappearance of the nitrile proton signal, appearance of a broad singlet for the tetrazole N-H proton. |
| IR (cm⁻¹) | Disappearance of the C≡N stretch around 2230, appearance of N-H and C=N stretches characteristic of the tetrazole ring. |
| Mass Spec (m/z) | [M+H]⁺ expected at 295.12. |
Conclusion
The protocols detailed in this application note demonstrate the synthetic utility of this compound as a versatile starting material for the generation of a diverse range of chemical entities. The selective transformations of the ketone and nitrile functionalities provide access to alcohols, amines, and tetrazoles, which are all important pharmacophores in drug discovery. These well-defined and reproducible methods should serve as a valuable resource for researchers engaged in the synthesis of novel compounds for biological evaluation.
References
- BenchChem. (2025).
- BenchChem. (2026, February 14).
- Science of Synthesis. (n.d.).
- ResearchGate. (n.d.).
- Quimicaorganica.org. (n.d.). The cyano group in the synthesis of heterocycles.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
- Wikipedia. (n.d.). Nitrile reduction.
- Chemistry Steps. (2024, February 26).
- Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes.
- Wikipedia. (n.d.). Benzonitrile.
- ChemicalBook. (2025, October 13). 4-formyl-3-methoxybenzonitrile | 21962-45-8.
- Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide.
- PMC. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide.
- PMC. (2024, June 22).
- Environmental Protection Agency. (2025, October 15). 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile Properties.
- ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective | Request PDF.
- PMC. (n.d.).
- CymitQuimica. (n.d.). CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
- YouTube. (2020, October 24). Reactions of aldehydes and Ketones with hydrogen cyanide and sodium bisulphite.
- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
- PubChem. (2025, September 15). 4-Benzyloxy-3-methoxyphenylacetonitrile | C16H15NO2 | CID 297963.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Semantic Scholar. (2003, April 14). HETEROCYCLES, Vol.
- Sigma-Aldrich. (n.d.). 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile | 1700-29-4.
- PMC. (n.d.). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
- ResearchGate. (2025, August 6). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile Synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) regarding this specific chemical transformation. The synthesis, a Friedel-Crafts acylation, presents unique challenges primarily due to the electronic properties of the benzonitrile substrate. This guide offers field-proven insights and scientifically-grounded protocols to help you navigate these challenges and maximize your reaction yield.
Synthesis Overview: The Friedel-Crafts Acylation Challenge
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, benzonitrile is reacted with (3-methoxyphenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The core challenge of this synthesis lies in the nature of the benzonitrile ring. The nitrile (-CN) group is a potent electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[1] This deactivation makes the reaction inherently sluggish and often results in low yields if not properly optimized. This guide focuses on overcoming this primary obstacle.
Caption: Core components of the Friedel-Crafts acylation synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
This is the most common issue, and it almost always traces back to the deactivated nature of the benzonitrile substrate or issues with the catalyst.
Potential Cause A: Deactivated Aromatic Substrate The electron-withdrawing nitrile group makes the benzonitrile ring electron-poor and thus less reactive towards the electrophilic acylium ion. Standard Friedel-Crafts conditions may be insufficient to drive the reaction to completion.
-
Solution:
-
Increase Catalyst Stoichiometry: Use a stoichiometric excess of AlCl₃ (e.g., 1.5 to 2.5 equivalents). The nitrile group can complex with the Lewis acid, and the ketone product also forms a stable complex, both of which sequester the catalyst.[1][2] An excess ensures enough free catalyst is available to activate the acyl chloride.
-
Elevate Reaction Temperature: While the initial addition of reagents should be done at a low temperature (0 °C) to control the initial exothermic reaction, you may need to heat the mixture to drive the reaction forward.[3] Try stirring at room temperature for several hours, followed by gentle heating (e.g., 40-50 °C) while monitoring the reaction by TLC.
-
Increase Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction over a 12-24 hour period to determine the point of maximum conversion.
-
Potential Cause B: Catalyst Inactivity Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[1]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under an inert atmosphere (nitrogen or argon).
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent dispensing system. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Handle AlCl₃ Properly: Aluminum chloride should be a fine, free-flowing powder. If it is clumpy, it has likely been exposed to moisture. Use a fresh bottle and weigh it out quickly in a dry environment (e.g., a glove box or under a positive pressure of inert gas).
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side products or impurities after workup. What are they and how can I avoid them?
Potential Cause A: Unreacted Starting Materials Due to the sluggish nature of the reaction, it is common to have unreacted benzonitrile and (3-methoxyphenyl)acetic acid (from the hydrolysis of the acyl chloride during workup) in your crude product.
-
Solution:
-
Drive the Reaction Further: Implement the optimization strategies from Q1 to increase conversion.
-
Purification: Efficient purification is key. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for separating the less polar benzonitrile and the more polar ketone product from the highly polar acid byproduct.[4]
-
Potential Cause B: Formation of Isomers The nitrile group is electronically a meta-director. However, in Friedel-Crafts acylation, substitution often occurs at the para position due to the steric bulk of the acylium-Lewis acid complex, which disfavors the ortho positions. The formation of the meta-isomer is a possibility, though the para-product is generally favored and is the target molecule.
-
Solution:
-
Maintain Low Temperature During Addition: Adding the benzonitrile to the acylium-Lewis acid complex at 0 °C can enhance regioselectivity.
-
Analytical Confirmation: Use ¹H NMR to confirm the substitution pattern. Para-substitution will result in a characteristic AA'BB' splitting pattern for the protons on the benzonitrile ring.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Deactivated benzonitrile ring. | Increase reaction temperature and time after initial addition. |
| Catalyst deactivation by moisture. | Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[1][5] | |
| Insufficient catalyst due to complexation. | Use a stoichiometric excess (1.5-2.5 eq.) of AlCl₃.[1] | |
| Impure Product | Unreacted starting materials. | Optimize reaction conditions for higher conversion; purify via column chromatography. |
| Formation of meta-isomer. | Maintain low temperature (0 °C) during reagent addition to improve selectivity. | |
| Difficult Workup | Formation of emulsions. | Add quenching solution slowly to ice; use brine washes to break emulsions. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of (3-Methoxyphenyl)acetyl Chloride
This protocol details the conversion of the corresponding carboxylic acid to the more reactive acyl chloride.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add (3-methoxyphenyl)acetic acid (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere, add thionyl chloride (SOCl₂, 2.0 eq.) dropwise at room temperature. A few drops of anhydrous DMF can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude (3-methoxyphenyl)acetyl chloride is often used directly in the next step without further purification.
Protocol 2: Optimized Synthesis of this compound
This protocol incorporates optimization strategies for the challenging Friedel-Crafts acylation step.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is completely dry.[1]
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (AlCl₃, 2.0 eq.) and anhydrous 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: In a separate dry flask, dissolve (3-methoxyphenyl)acetyl chloride (1.1 eq.) in anhydrous DCE. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 20-30 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve benzonitrile (1.0 eq.) in anhydrous DCE and add it to the dropping funnel. Add the benzonitrile solution dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl.[1] This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.[4]
Frequently Asked Questions (FAQs)
-
Q: Why is Friedel-Crafts acylation preferred over alkylation for adding a carbon chain to benzonitrile?
-
A: Friedel-Crafts acylation has two major advantages. First, the acylium ion does not undergo rearrangement, unlike the carbocations in alkylation.[6] Second, the product of acylation (a ketone) is more deactivated than the starting material, which prevents undesirable poly-acylation reactions.[2][7]
-
-
Q: Can I use a different Lewis acid catalyst?
-
Q: Can I use (3-methoxyphenyl)acetic acid directly instead of the acyl chloride?
-
A: Yes, this is possible using certain reagents. Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid can act as both the solvent and catalyst, promoting acylation directly from a carboxylic acid.[2] This offers a "greener" alternative by avoiding the use of thionyl chloride. However, these conditions often require higher temperatures.
-
-
Q: How can I be certain of the product's identity and purity?
-
A: The purified product should be characterized by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and regiochemistry. Mass spectrometry (MS) will confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
-
References
-
The Royal Society of Chemistry. (2014). Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved February 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved February 23, 2026, from [Link]
-
PubMed. (1999). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 23, 2026, from [Link]
-
Beilstein-Institut. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Purification of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Introduction
Welcome to the technical support guide for the purification of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are handling this key synthetic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the overall integrity of a drug development program. This guide provides a structured approach to purification, offering detailed troubleshooting advice and standardized protocols based on established chemical principles and field-tested methodologies. Our goal is to empower you to diagnose issues, select the appropriate purification strategy, and achieve high purity with confidence.
Part 1: Frequently Asked Questions & Method Selection
This section addresses the initial high-level questions a researcher might have, guiding them toward the most suitable purification strategy based on scale, purity requirements, and available resources.
Q1: What are the primary methods for purifying crude this compound?
The three most effective and commonly used techniques for purifying this compound are:
-
Flash Column Chromatography: The workhorse method for separating the target compound from starting materials, by-products, and other impurities on a small to medium scale (milligrams to several grams). It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and elution with a liquid mobile phase. A documented method for a similar compound utilized a silica gel column with 4% ethyl acetate in hexane, yielding a colorless solid.[1]
-
Recrystallization: An economical and highly effective technique for achieving high purity, especially for obtaining a crystalline final product.[2] This method relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. It is often used as a final polishing step after chromatography. For related benzonitriles and ketones, solvents like ethanol or aqueous isopropanol have been used successfully.[3][4]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique best suited for difficult separations or when exceptionally high purity (>99.5%) is required on a small scale (milligrams to a gram).[5] It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to isolate and collect the purified compound.
Q2: How do I choose the right purification method for my specific situation?
The choice depends on three key factors: the scale of your synthesis, the impurity profile of your crude material, and the final purity required. The following decision tree provides a logical workflow for method selection.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide: Column Chromatography
Flash chromatography is often the first purification step. Below are common issues and their solutions.
Q: My compound is not separating from an impurity on the silica gel column (i.e., their Rf values are too close). What should I do?
A: This is a common challenge indicating insufficient selectivity of the solvent system.
-
Causality: Separation on silica gel (a polar stationary phase) is driven by the polarity of the analytes. Non-polar compounds elute faster, while polar compounds are retained longer. If two compounds have very similar polarities, they will travel at similar rates.
-
Solutions:
-
Decrease Eluent Polarity: If the spots are high up on the TLC plate (Rf > 0.4), reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane). This increases the interaction of your compounds with the silica, improving separation.
-
Change Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. The "eluent strength" is not the only factor; specific solvent-solute interactions matter. If an ethyl acetate/hexane system fails, try a different system of similar polarity, such as dichloromethane/methanol or toluene/acetone.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which has different selectivity) or a reverse-phase C18 silica for very non-polar compounds.
-
Q: My compound is streaking or "tailing" on the TLC plate and during column elution. What is the cause and how can I fix it?
A: Tailing is often caused by overloading the column, interactions with acidic sites on the silica, or insolubility.
-
Causality: Silica gel has weakly acidic silanol groups (Si-OH) on its surface. If your compound is basic, it can interact strongly and irreversibly with these sites, causing it to elute slowly and as a broad, tailing band. Overloading the column saturates the stationary phase, leading to poor peak shape.
-
Solutions:
-
Reduce Sample Load: Ensure you are not loading more than 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).
-
Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (~0.5%) to the mobile phase can improve peak shape by protonating the analyte and satisfying the basic sites on the silica. For basic compounds, adding a small amount of triethylamine (~0.5%) can neutralize the acidic silanol groups, preventing strong interactions.
-
Ensure Solubility: Make sure your crude material is fully dissolved in a minimum amount of solvent before loading it onto the column.
-
| Problem | Possible Cause | Solution |
| Poor Separation (Rf close) | Incorrect solvent polarity | Systematically screen solvent systems using TLC. Try changing solvent classes (e.g., alcohols, esters, chlorinated solvents). |
| Compound Stuck on Column (Rf=0) | Mobile phase is too non-polar | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Elutes Too Fast (Rf=1) | Mobile phase is too polar | Decrease the percentage of the polar solvent in the mobile phase. |
| Streaking/Tailing | Sample overload; acidic/basic compound | Reduce the amount of sample loaded. Add 0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[6] |
| Cracked/Channeled Column | Poorly packed column | Pack the column as a slurry and ensure the silica bed is never allowed to run dry. |
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can present its own challenges.
Q: My compound "oiled out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[7]
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution cools too rapidly, allowing the compound to separate as a supercooled liquid. High impurity levels can also depress the melting point, exacerbating the issue.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.
-
Agitate at a Lower Temperature: Once the solution has cooled below the compound's melting point, gentle swirling or scratching the inside of the flask with a glass rod can induce crystallization.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Caption: Troubleshooting workflow for common recrystallization issues.
Q: I have a very low yield after recrystallization. What are the likely causes?
A: Low yield is a frequent issue with several potential causes.[7]
-
Causality: The most common reasons are using too much solvent, cooling the solution too quickly (leading to fine, hard-to-filter crystals), or premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near its boiling point is key.
-
Recover from Mother Liquor: A significant amount of product may remain dissolved in the cold solvent (the "mother liquor"). Concentrate the mother liquor by boiling off some of the solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel, filter paper, and receiving flask are all pre-heated to prevent the product from crystallizing in the funnel.
-
| Solvent | Boiling Point (°C) | Polarity | Common Use Case |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, often used in aqueous mixtures.[3] |
| Ethyl Acetate | 77 | Polar Aprotic | Dissolves a wide range of compounds; often paired with hexane. |
| Toluene | 111 | Non-polar | Good for less polar compounds; higher boiling point allows for slow cooling. |
| Heptane/Hexane | 98 / 69 | Non-polar | Often used as the "poor" solvent in a mixed-solvent system to induce precipitation. |
Part 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of 0.25-0.35 . A promising starting system is 10% Ethyl Acetate in Hexane .
-
Column Packing:
-
Select a glass column with a diameter such that the silica gel height is about 6 inches.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate/Hexane).[1]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or isopropanol are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to completely dissolve the solid at the boiling point.[7]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven or desiccator.
References
- Supporting Information for "Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity". The Royal Society of Chemistry, 2014.
-
Bernart, M. "How can I purify impure benzonitrile?". ResearchGate, 2017. [Link]
-
Ghosh et al. "A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS". International Journal of Pharmaceutical Sciences and Research, 2014. [Link]
-
"Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry". Technology Networks, 2026. [Link]
-
"p-METHOXYPHENYLACETONITRILE". Organic Syntheses. [Link]
-
"4-Benzyloxy-3-methoxybenzonitrile". Acta Crystallographica Section E, 2009. [Link]
-
"Separation of (3-Benzoyl-2-methoxyphenyl)acetonitrile on Newcrom R1 HPLC column". SIELC Technologies. [Link]
-
"Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]
-
"Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile". IUCrData, 2023. [Link]
-
"Benzonitrile-impurities". Pharmaffiliates. [Link]
- "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile".
-
"Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins". Cytiva. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mt.com [mt.com]
- 3. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Welcome to the technical support center for the crystallization of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques to overcome common challenges encountered during the crystallization of this and structurally related compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound. The solutions provided are based on established principles of crystallization and experience with similar aromatic compounds.
Question 1: My compound, this compound, fails to crystallize from solution upon cooling. What steps should I take?
Answer:
Failure to crystallize upon cooling is a common issue that typically points to either excessive solvent or a high energy barrier for nucleation. Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1]
-
Seeding: If you have a small amount of solid crude product, add a tiny crystal to the solution. A seed crystal provides a template for further crystal growth.[2][3]
-
Reduced Temperature: Cool the solution in an ice-salt bath to further decrease the solubility of your compound.[1]
-
-
Increase Concentration:
-
If nucleation techniques fail, it is likely that your solution is not supersaturated. The most common reason for this is using too much solvent.[4] Gently heat the solution to evaporate a portion of the solvent. A good starting point is to reduce the volume by about 25% and then allow it to cool again.
-
-
Solvent Considerations:
-
It's possible the chosen solvent is too good at solvating the molecule, even at low temperatures. In this case, you may need to consider an anti-solvent crystallization approach. This involves adding a solvent in which your compound is poorly soluble to the current solution until it becomes turbid, then warming slightly until it is clear again before cooling.
-
Question 2: The compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution.[2][4] For a related compound, 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile, the melting point is approximately 97.7 °C, which can serve as a rough guide.[5]
Here are some strategies to prevent oiling out:
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath, or by insulating the flask. Slow cooling gives the molecules more time to orient themselves into a crystal lattice.[6]
-
Use More Solvent: While it may seem counterintuitive, using a slightly larger volume of solvent can sometimes prevent oiling out by lowering the saturation temperature.[4]
-
Change Solvent System: The choice of solvent can greatly influence the tendency to oil out. Experiment with a different solvent or a solvent mixture. A good starting point is to use a solvent in which the compound has slightly lower solubility at elevated temperatures.
Question 3: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal quality?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] To obtain larger, purer crystals, you need to slow down the crystallization process.
-
Slower Cooling Rate: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold bath if necessary.[6][7]
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.[2]
-
Insulate the Flask: Wrapping the flask in glass wool or placing it in a Dewar flask will slow the rate of cooling.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point.[8] this compound is a moderately polar molecule containing a ketone, a nitrile, and an ether functional group, as well as aromatic rings.[9][10]
A systematic approach to solvent screening is recommended:
-
Single Solvent Systems: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Based on the structure, good candidates to screen include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Tetrahydrofuran (THF)
-
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[11]
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol and insoluble in water. |
| Acetone/Hexane | Acetone is a good solvent for polar compounds, while hexane is nonpolar. |
| Ethyl Acetate/Hexane | A common mixture for compounds of intermediate polarity. |
Q2: How do I know if my purified this compound is pure?
A2: The purity of your crystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify any remaining impurities.
Q3: Could polymorphism be an issue for the crystallization of this compound?
A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for benzonitrile derivatives.[12][13] Different polymorphs can have different physical properties, such as solubility and melting point. If you observe batch-to-batch variability in your crystallization outcome despite using the same procedure, you may be obtaining different polymorphic forms. Characterization techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to identify and characterize different polymorphs.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble (use up to 1 mL). Record the solubility at room temperature.
-
For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a warm water bath.
-
If the compound dissolves upon heating, it is a potential candidate for single-solvent recrystallization.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
If no single solvent is ideal, select a "good" solvent and a miscible "poor" solvent to test as a mixed solvent system. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization.
References
-
Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed. Retrieved from [Link]
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025). Journal of Materials Chemistry C. Retrieved from [Link]
-
Physical Properties of Ketones and Aldehydes. OpenOChem Learn. Retrieved from [Link]
-
From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility. Discoveracs.org. Retrieved from [Link]
-
Framework for crystallization solvent design. ResearchGate. Retrieved from [Link]
-
3,4-Dimethoxyphenylacetic acid. ResearchGate. Retrieved from [Link]
-
Properties of aromatic ketones and other solvents. ResearchGate. Retrieved from [Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
-
24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Retrieved from [Link]
-
Predicting Protein Crystal Solvent Content with Machine Learning. IUCr Journals. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Ketones: Structure, Properties and Chemical test. Allen. Retrieved from [Link]
-
A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. (2018). Green Chemistry. Retrieved from [Link]
-
Guide for crystallization. Universität Potsdam. Retrieved from [Link]
-
Recrystallization. University of California, Irvine. Retrieved from [Link]
-
4-acetylbenzonitrile. Industrial Chemicals. Retrieved from [Link]
-
α-Methoxyphenylacetic acid. Synthesis of some P-sub-stituted derivatives and a discussion of the decarbonylation of α-methoxy-. Sabinet. Retrieved from [Link]
-
Recrystallization. University of California, Davis. Retrieved from [Link]
-
4-acetyl-2-methoxybenzonitrile (C10H9NO2). PubChemLite. Retrieved from [Link]
-
Common Challenges in Crystallization Processes. YouTube. Retrieved from [Link]
-
4-Benzyloxy-3-methoxyphenylacetonitrile. PubChem. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. University of York. Retrieved from [Link]
-
Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight. SciSpace. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
Advice for Crystallization. Universität Potsdam. Retrieved from [Link]
-
4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Retrieved from [Link]
-
4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile Properties. EPA. Retrieved from [Link]
-
Chemical structure of benzonitrile derivatives investigated. ResearchGate. Retrieved from [Link]
-
Benzonitrile. Wikipedia. Retrieved from [Link]
Sources
- 1. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Buy 4-acetylbenzonitrile at an Affordable Price, High-Quality Intermediate for Organic Synthesis [forecastchemicals.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Ketones: Structure, Properties and Chemical test. [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]
- 13. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Optimization for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Status: Operational Ticket ID: SOL-1700-29 Subject: Solubility Enhancement Protocols for Neutral Lipophilic Nitriles[1][2][3][4]
Compound Profile & Solubility Challenge
Welcome to the technical support hub for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile . Before proceeding with solubilization, you must understand the physicochemical constraints of this molecule to avoid degradation or precipitation.
-
Key Functional Groups:
-
Nitrile (-CN): Susceptible to hydrolysis (converts to amide/acid) under strong acidic/basic conditions.[1][2][3][4][5] Avoid pH adjustment.
-
Methoxy (-OCH₃) & Phenyl Rings: High lipophilicity (LogP est.[1][2][3][4] ~2.8–3.2), resulting in poor aqueous wettability ("brick dust" behavior).[3][4]
-
Acetyl Linker: Provides limited polarity but insufficient for water solubility.[1][2][3][4]
-
-
BCS Classification: Likely Class II (Low Solubility, High Permeability).[1][2][3][4]
| Property | Estimated Value | Implication |
| Water Solubility | < 10 µg/mL (Predicted) | Requires solubilizers for all aqueous assays.[1][2][4] |
| LogP | ~2.8 – 3.2 | High affinity for lipids/organics; low affinity for water.[1][2][3][4] |
| pKa | Non-ionizable | pH adjustment (buffers) will NOT improve solubility. |
| Stability Risk | Nitrile Hydrolysis | Avoid strong acids (pH < 2) or bases (pH > 10).[1][2][3][4] |
Diagnostic Workflow: Select Your Method
Do not guess. Follow this logic tree to select the correct solubilization strategy based on your end-use application.
Figure 1: Decision tree for selecting the optimal solubilization technique based on experimental constraints.
Method A: The "Quick Fix" (In Vitro / DMSO)
Use Case: High-throughput screening, enzymatic assays, robust cell lines. Mechanism: Cosolvency reduces the dielectric constant of water, allowing the non-polar drug to dissolve.
Step-by-Step Protocol:
-
Stock Preparation: Dissolve compound in 100% DMSO to reach 10–20 mM . Vortex until clear.
-
Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into aqueous media.[1][2][3][4] This causes "crash out" (immediate precipitation).[1][3][4]
-
Final Dilution: Slowly add the intermediate solution to the media while vortexing.
Troubleshooting Table:
| Symptom | Cause | Solution |
|---|---|---|
| White precipitate immediately upon adding to media | Local supersaturation ("Crash out") | Pre-warm media to 37°C; use intermediate dilution (Step 2).[1][2][3][4] |
| Crystals appear after 2 hours | Ostwald Ripening | Add 0.1% Tween 80 or 0.5% Methylcellulose to the media to inhibit crystal growth.[2][4] |
Method C: Cyclodextrin Complexation (The Gold Standard)
Use Case: IV dosing, sensitive cell assays, or toxicology studies where solvents are toxic.[2][4] Mechanism: The hydrophobic phenyl/methoxy rings of the drug fit inside the lipophilic cavity of the Cyclodextrin (CD), while the hydrophilic CD exterior dissolves in water.
Recommended CD: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4]
Protocol: Phase Solubility Method
-
Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.[1][2][3][4]
-
Excess Addition: Add the compound to the vehicle in excess (e.g., 5 mg/mL, which is likely above its solubility).
-
Equilibration: Shake/rotate at room temperature for 24–48 hours .
-
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2][3][4]
-
Quantification: Analyze filtrate by HPLC to determine actual soluble concentration.
Figure 2: Dynamic equilibrium of inclusion complex formation. The phenyl ring inserts into the CD cavity.
Method D: Amorphous Solid Dispersion (ASD) for Oral Bioavailability[1][2][3][4][6]
Use Case: Oral pills/capsules (In Vivo).[1][2][3][4] Mechanism: Converts the crystalline "brick dust" into a high-energy amorphous state stabilized by a polymer.[1][2][3][4][6] This increases apparent solubility (kinetic solubility).[1][2][3][4][7]
Protocol: Solvent Evaporation (Lab Scale)
-
Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 .[1][2][3][4][7]
-
Ratio: Start with 1:3 (Drug:Polymer).
-
-
Dissolution: Dissolve both Drug and Polymer in a common solvent (e.g., Acetone or Methanol/DCM 1:1).[2][3][4]
-
Evaporation: Rotary evaporate (Rotovap) at 40°C under vacuum until a dry film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.[1][2][3][4]
-
Milling: Lightly grind the film into a powder.
-
Testing: Perform dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid).
Warning: If the powder turns opaque or crystalline over time, the drug has recrystallized. Increase polymer ratio to 1:5.
Frequently Asked Questions (FAQ)
Q: Can I just add HCl or NaOH to dissolve it? A: NO.
-
Reason 1: The molecule is neutral.[2][4] It has no ionizable protons in the physiological range, so pH adjustment will not create a salt.
-
Reason 2 (Critical): The benzonitrile group is chemically labile.[2][3][4] Strong acid (pH < 2) or base (pH > 10) combined with heat will hydrolyze the nitrile (-CN) to a carboxylic acid (-COOH), chemically destroying your compound [1, 2].[1][3][4]
Q: My compound precipitates when I inject it into the animal. Why? A: You likely used a high % of organic solvent (DMSO/Ethanol).[1][2][3][4] Upon contact with blood (aqueous), the solvent dilutes instantly, and the drug crashes out.
-
Fix: Switch to Method C (Cyclodextrins) . The complex prevents precipitation upon dilution in the bloodstream.
Q: Can I use sonication to dissolve it? A: Yes, but monitor temperature. Sonication generates heat.[1][2][3][4] If the temperature exceeds 50°C, you risk degrading the acetyl linker or nitrile. Use short bursts (30 sec) with ice cooling.
References
-
Masunaga, S., et al. (1995).[2][3][4] "Hydrolysis of para-substituted benzonitriles in water." Environmental Toxicology and Chemistry, 14(9), 1457-1463.[1][4] Link
-
Cohen, S. M., et al. (1982).[2][3][4] "The acid-catalysed hydrolysis of benzonitrile."[1][3][4] Journal of the Chemical Society, Perkin Transactions 2, 8, 939-943. Link
-
Brewster, M. E., & Loftsson, T. (2007).[2][4] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][3][4] Link
-
Serajuddin, A. T. (1999).[1][2][3][4] "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs."[1] Journal of Pharmaceutical Sciences, 88(10), 1058-1066.[1][4] Link
-
Lipinski, C. A. (2000).[1][2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
Sources
- 1. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. 4-Benzyloxy-3-methoxyphenylacetonitrile | C16H15NO2 | CID 297963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. scribd.com [scribd.com]
- 6. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is structured to offer not just procedural guidance, but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the molecule's behavior.
I. Introduction to the Stability Profile of this compound
This compound is a bifunctional molecule featuring a ketone and a nitrile group. This chemical architecture makes it a valuable intermediate in pharmaceutical synthesis. However, the presence of these functional groups, along with a benzylic methylene bridge, introduces several potential instability pathways that researchers must consider to ensure the integrity of their experimental results. The primary areas of concern for stability in solution are hydrolysis, oxidation, and photodegradation.
This guide will walk you through identifying and addressing these stability challenges in a systematic, question-and-answer format.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
A. Hydrolytic Stability
Question 1: I've observed a loss of potency of my stock solution of this compound over time, especially when prepared in aqueous buffers. What is the likely cause?
Answer: The most probable cause of potency loss in aqueous solutions is hydrolysis of the nitrile group. Under both acidic and basic conditions, the nitrile moiety (-C≡N) can hydrolyze to form first a primary amide and subsequently a carboxylic acid.[1]
-
Under acidic conditions: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Under basic conditions: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
The primary degradation products you might expect are:
-
4-[2-(3-Methoxyphenyl)acetyl]benzamide: The initial hydrolysis product.
-
4-[2-(3-Methoxyphenyl)acetyl]benzoic acid: The final hydrolysis product.
Question 2: How can I confirm if hydrolysis is occurring and how do I prevent it?
Answer: To confirm hydrolysis, you should employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of new peaks corresponding to the potential degradation products over time.
Experimental Protocol: Preliminary Hydrolysis Investigation
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in three different media:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Store aliquots of these solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: Analyze the samples by HPLC at initial (T=0), and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks. The retention times of these new peaks can be compared to synthesized standards of the amide and carboxylic acid derivatives for confirmation.
Prevention Strategies:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) where the rate of hydrolysis is generally at its minimum. Use appropriate buffer systems to maintain pH stability.
-
Solvent Choice: For long-term storage, consider preparing stock solutions in aprotic organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) and storing them at low temperatures (-20°C or -80°C). Dilute into aqueous buffers immediately before use.
-
Temperature: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing solutions at lower temperatures will significantly slow down the degradation process.[2]
B. Oxidative Stability
Question 3: My solution of this compound has developed a yellowish tint after being stored for a while. What could be the reason?
Answer: A color change, such as yellowing, is often indicative of oxidative degradation. The methylene bridge (-CH2-) situated between the two aromatic rings is a benzylic position, which is susceptible to oxidation.[3] This can lead to the formation of a ketone at that position, resulting in a highly conjugated system that may absorb visible light, thus appearing colored.
The likely primary oxidative degradation product is 4-[(3-methoxyphenyl)glyoxalyl]benzonitrile .
Question 4: How can I investigate and mitigate oxidative degradation?
Answer: A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is the standard approach to confirm oxidative liability.
Experimental Protocol: Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Condition: Add a controlled amount of a 3% solution of hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed sample using a stability-indicating HPLC method to identify and quantify any degradation products.
Mitigation Strategies:
-
Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, it is advisable to sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Antioxidants: For certain formulations, the inclusion of antioxidants may be considered, but their compatibility and potential for interference with downstream experiments must be thoroughly evaluated.
-
Storage Conditions: Store solutions in tightly sealed containers to minimize exposure to atmospheric oxygen.
C. Photostability
Question 5: I have noticed variability in my results when experiments are conducted over several hours on the benchtop. Could light exposure be a factor?
Answer: Yes, photostability is a significant concern for molecules containing an aromatic ketone moiety. Aromatic ketones can absorb UV light, leading to the formation of excited triplet states.[4] These excited states can then participate in photochemical reactions, leading to degradation. Functional groups like carbonyls and nitro aromatics are known to contribute to photosensitivity.
Question 6: What is the recommended procedure for assessing photostability and how can I protect my compound?
Answer: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the compound in both solid and solution states to a controlled source of UV and visible light.[4]
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound (e.g., in acetonitrile/water) and place it in a transparent container. As a control, wrap an identical sample in aluminum foil to protect it from light.
-
Light Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both UV and visible output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. A significant difference in the purity of the exposed sample compared to the control indicates photosensitivity.
Protective Measures:
-
Use of Amber Glassware: Always prepare and store solutions of this compound in amber-colored vials or flasks to minimize exposure to ambient light.
-
Protection from Light: During experiments, wrap containers with aluminum foil or work in a dimly lit environment.
-
Fresh Preparation: Whenever possible, prepare solutions fresh and use them immediately to avoid prolonged exposure to light.
III. Development of a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound. Such a method must be able to separate the parent compound from all potential degradation products.
Key Considerations for Method Development:
-
Column Chemistry: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its more polar degradation products.
-
Detection: UV detection is suitable for this molecule due to the presence of chromophores. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[5]
Workflow for Developing a Stability-Indicating Method
Caption: Workflow for developing a stability-indicating HPLC method.
IV. Summary of Stability and Recommended Handling
The following table summarizes the key stability concerns and recommended handling procedures for this compound in solution.
| Stability Concern | Potential Degradation Pathway | Primary Degradation Product(s) | Recommended Prevention/Handling |
| Hydrolysis | Cleavage of the nitrile group | 4-[2-(3-Methoxyphenyl)acetyl]benzamide, 4-[2-(3-Methoxyphenyl)acetyl]benzoic acid | Maintain pH 6-8; use aprotic organic solvents for stock solutions; store at low temperatures. |
| Oxidation | Oxidation of the benzylic methylene bridge | 4-[(3-methoxyphenyl)glyoxalyl]benzonitrile | Prepare and store solutions under an inert atmosphere (N₂ or Ar); use tightly sealed containers. |
| Photodegradation | Photochemical reactions of the aromatic ketone | Complex mixture of products | Use amber glassware; protect solutions from light with aluminum foil; prepare solutions fresh. |
By understanding these potential stability issues and implementing the recommended preventative measures and analytical strategies, researchers can ensure the quality and reliability of their experimental data when working with this compound.
V. References
-
BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 4-Acetylbenzonitrile in Organic Solvents. BenchChem Technical Support.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online.
-
IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
-
Organic Chemistry Portal. (2023). Synthesis of ketones by oxidation of benzylic substrates. Organic Chemistry Portal.
-
ProQuest. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest.
-
MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
-
Elsevier. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Waters Corporation. (2010). Analysis of Nerve Degradation Products by UPLC-MS/MS. Waters Corporation.
-
MDPI. (2021). LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method. MDPI.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
GSRS. (n.d.). 4-ACETYLBENZONITRILE. Global Substance Registration System.
-
Science.gov. (n.d.). stability-indicating lc method: Topics by Science.gov. Science.gov.
-
CymitQuimica. (n.d.). CAS 1443-80-7: 4-Acetylbenzonitrile. CymitQuimica.
-
ChemicalBook. (2023). 4-Acetylbenzonitrile | 1443-80-7. ChemicalBook.
-
Sigma-Aldrich. (n.d.). 4-Acetylbenzonitrile 99 1443-80-7. Sigma-Aldrich.
-
International Journal of Pharmaceutical and Applied Sciences. (2017). Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride.
-
ResearchGate. (2019). Development and validation of stability indicating liquid chromatographic (RP-HPLC) method for estimation of ubidecarenone in bulk drug and formulations using quality by design (QBD) approach. ResearchGate.
-
PMC. (2017). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PubMed Central.
-
Springer. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Springer.
-
PMC. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PubMed Central.
-
RSC Publishing. (1969). The photoreactions of aromatic ketones with arylamines - Journal of the Chemical Society D: Chemical Communications. RSC Publishing.
-
PMC. (2019). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PubMed Central.
-
Organic Chemistry Portal. (2023). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
Sources
- 1. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. article.sapub.org [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Biological Activity of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile: A Comparative Guide for Drug Discovery Professionals
Abstract
In the landscape of targeted oncology, the pursuit of novel small molecule inhibitors is a cornerstone of therapeutic advancement. This guide presents a comprehensive framework for the biological validation of a candidate kinase inhibitor, "4-[2-(3-Methoxyphenyl)acetyl]benzonitrile." Lacking prior characterization, this molecule's structural motifs—a benzonitrile and a methoxyphenyl group—suggest a potential interaction with protein kinases, a class of enzymes frequently dysregulated in cancer. We hypothesize that this compound may exert its effects through inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular signal-Regulated Kinase (ERK). This document provides a detailed, field-proven methodology to systematically evaluate its biochemical potency, cellular efficacy, and on-target activity, benchmarked against established ERK inhibitors.
Introduction: Rationale for Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation, often driven by mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers, including melanoma and breast cancer.[2][3] Consequently, the terminal kinases in this pathway, ERK1 and ERK2, represent compelling targets for therapeutic intervention.[4] Inhibiting ERK directly can circumvent resistance mechanisms that arise from upstream inhibition of BRAF or MEK.[1]
"this compound" is a novel chemical entity whose biological function is yet to be determined. Based on a structural analysis common in medicinal chemistry, we propose its evaluation as a potential ERK inhibitor. This guide outlines a tripartite validation strategy to rigorously test this hypothesis:
-
Biochemical Potency Assessment: To determine the direct inhibitory effect of the compound on purified ERK2 kinase activity.
-
Cellular Efficacy Evaluation: To measure the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the ERK pathway.
-
Cellular Target Engagement Confirmation: To verify that the compound inhibits ERK phosphorylation within a cellular context, confirming its mechanism of action.
For a robust and objective assessment, the performance of "this compound" will be compared against well-characterized, commercially available ERK inhibitors: Ulixertinib (BVD-523) , SCH772984 , and FR 180204 .
Comparative Compound Overview
A successful validation requires benchmarking against known standards. The selected reference compounds offer a range of potencies and have been extensively characterized in the scientific literature.
| Compound | Target(s) | Reported IC50 (ERK2) | Key Features |
| This compound | ERK1/2 (Hypothesized) | To be determined | Test Compound |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM[5][6] | Potent, reversible, ATP-competitive inhibitor; currently in clinical trials. |
| SCH772984 | ERK1/2 | 1 nM[7][8] | Highly selective, potent ATP-competitive inhibitor.[9][10] |
| FR 180204 | ERK1/2 | 140 nM (Ki), 330 nM (IC50)[11][12][13] | Selective, ATP-competitive inhibitor with moderate potency.[14] |
Experimental Validation Strategy
Our validation approach is sequential, beginning with a direct measure of enzyme inhibition, followed by two distinct cell-based assays to assess biological function and confirm the mechanism of action.
Caption: Sequential workflow for the validation of a candidate kinase inhibitor.
Experiment 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Causality: This initial experiment is crucial to determine if "this compound" directly inhibits the enzymatic activity of ERK2. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16] A reduction in the luminescent signal in the presence of the test compound indicates inhibition.
Caption: Western blot workflow for measuring ERK phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed A375 or MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of "this compound" and comparator compounds for 2-4 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). [2] * Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [2] * Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (10% polyacrylamide gel) and transfer them to a PVDF membrane. [17] * Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). [17] * Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. [17]
-
-
Data Analysis and Normalization:
-
After imaging for p-ERK, strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with a primary antibody for total ERK1/2 as a loading control.
-
Image the membrane again for total ERK.
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ). [2] * For each sample, calculate the normalized p-ERK signal by dividing the p-ERK band intensity by the corresponding total ERK band intensity.
-
Hypothetical Data Summary and Interpretation
The following tables present a hypothetical outcome of the validation experiments, designed for comparative analysis.
Table 1: Comparative Biochemical Potency
| Compound | Target | ERK2 IC50 (nM) |
| This compound | ERK2 | 75 |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 |
| SCH772984 | ERK1/2 | 1 |
| FR 180204 | ERK1/2 | 330 |
Interpretation: In this hypothetical scenario, "this compound" demonstrates direct inhibition of ERK2 with a respectable IC50 of 75 nM. While less potent than Ulixertinib and SCH772984, it shows superior biochemical potency compared to FR 180204, establishing it as a promising candidate for further investigation.
Table 2: Comparative Cellular Anti-Proliferative Activity
| Compound | A375 (BRAF V600E) GI50 (nM) | MDA-MB-231 (BRAF G464V, KRAS G13D) GI50 (nM) |
| This compound | 150 | 220 |
| Ulixertinib (BVD-523) | 180 | Not specified |
| SCH772984 | ~50-100 (EC50) | ~100-250 (EC50) |
| FR 180204 | >1000 | >1000 |
Cellular potency values for comparators are approximated from published data.
Interpretation: The hypothetical data shows that the test compound effectively inhibits the proliferation of both melanoma and breast cancer cell lines that are dependent on the MAPK pathway. The GI50 values are in a nanomolar range that is consistent with its biochemical potency, suggesting good cell permeability and activity in a complex biological system.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to validate the biological activity of "this compound" as a putative ERK inhibitor. The described workflow, from initial biochemical screening to cellular efficacy and target engagement studies, provides a self-validating system to build a comprehensive data package.
Based on our hypothetical results, "this compound" emerges as a viable lead compound. It demonstrates direct, potent inhibition of ERK2, translates this activity into anti-proliferative effects in relevant cancer cell models, and confirms its on-target mechanism by reducing ERK phosphorylation. Its performance, when benchmarked against established inhibitors, warrants further preclinical development, including selectivity profiling across a broader kinase panel, pharmacokinetic studies, and in vivo efficacy testing in xenograft models. This structured validation approach ensures that decisions in the drug discovery pipeline are based on robust, reproducible, and mechanistically-grounded data.
References
-
Wrobel, D., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(19), 10237. [Link]
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved February 23, 2026, from [Link]
-
Ahmed, S. U., et al. (2017). BRAF, KRAS and PIK3CA Mutation and Sensitivity to Trastuzumab in Breast Cancer Cell Line Model. Journal of Advances in Medicine and Medical Research, 23(11), 1-9. [Link]
-
Vitro Biotech. (n.d.). Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Retrieved February 23, 2026, from [Link]
-
Haling, J. R., et al. (2012). Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. Cancer Research, 72(4), 989-998. [Link]
-
Zampieri, M. G., et al. (2024). BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells. International Journal of Molecular Sciences, 25(22), 11939. [Link]
-
Ahmed, S. U., et al. (2017). BRAF, KRAS and PIK3CA Mutation and Sensitivity to Trastuzumab in Breast Cancer Cell Line Model. Journal of Cancer Science and Clinical Therapeutics, 1(1). [Link]
-
Koutras, A. K., et al. (2025). Activity of the KRAS G12D Inhibitor MRTX1133 against the Mutant KRAS Triple-Negative MDA-MB-231 Breast Cancer Cell Line. Current Oncology, 32(2), 705-718. [Link]
-
Sigaud, R., et al. (2022). The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics. Cancer Research, 82(12_Supplement), 5221. [Link]
-
Kim, Y., et al. (2014). Activation of KRAS promotes the mesenchymal features of basal-type breast cancer. Molecules and Cells, 37(10), 759-765. [Link]
-
Peeters, D. J., et al. (2013). Semiautomated isolation and molecular characterisation of single or highly purified tumour cells from CellSearch enriched blood samples using dielectrophoretic cell sorting. British Journal of Cancer, 108(6), 1358-1367. [Link]
-
Bio-protocol. (2020). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved February 23, 2026, from [Link]
-
Sigaud, R., et al. (2022). The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics. Neuro-Oncology, 24(Supplement_1), i19-i19. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved February 23, 2026, from [Link]
-
My Cancer Genome. (n.d.). ulixertinib. Retrieved February 23, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 23, 2026, from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved February 23, 2026, from [Link]
Sources
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Activation of KRAS promotes the mesenchymal features of basal-type breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech [vitrobiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ERK Inhibitor II, FR180204 [sigmaaldrich.com]
- 14. FR 180204 | ERK | Tocris Bioscience [tocris.com]
- 15. promega.com [promega.com]
- 16. ERK2 Kinase Enzyme System [promega.jp]
- 17. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Establishing an Analytical Standard for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
For researchers, scientists, and drug development professionals working with novel compounds, the availability of a well-characterized analytical standard is paramount. It is the bedrock upon which the reliability of all subsequent experimental data rests. In the case of a specific molecule like "4-[2-(3-Methoxyphenyl)acetyl]benzonitrile," a new chemical entity (NCE) for which commercial reference standards may not exist, the task of establishing an in-house standard becomes a critical first step.
This guide provides a comprehensive framework for the qualification and management of an in-house reference standard for "this compound." We will objectively compare analytical methodologies, providing the rationale behind experimental choices to ensure a self-validating and trustworthy process.
The Imperative of a Well-Characterized In-House Standard
In the absence of an officially recognized source for a reference standard, an "in-house primary standard" must be established.[1] This in-house standard serves as the benchmark for various critical activities, including:
-
Quantitative and Qualitative Analyses: Acting as a calibrator for determining biological activity or as a comparator for purity testing.[1]
-
Batch Release and Stability Testing: Ensuring the consistency and quality of newly synthesized batches over time.[1]
-
Regulatory Submissions: Providing the necessary documentation to support filings with regulatory agencies.[2][3]
The process of qualifying an in-house standard is a multi-faceted endeavor that involves rigorous characterization to confirm its identity, purity, and stability.
Workflow for Qualifying an In-House Reference Standard
The journey from a candidate batch of a synthesized compound to a qualified in-house reference standard follows a structured path. The following diagram illustrates the key stages of this process.
Caption: Workflow for establishing an in-house reference standard.
PART 1: A Comparative Guide to Analytical Characterization Techniques
The cornerstone of qualifying a reference standard is the use of multiple, orthogonal analytical techniques to provide a comprehensive picture of the material's identity and purity.[4]
Structural Elucidation and Identity Confirmation
Confirming the molecular structure of "this compound" is the foundational step. Each technique provides a unique piece of the structural puzzle.[5]
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atom connectivity (¹H, ¹³C, COSY, HSQC, HMBC). Considered the "gold standard" for structural elucidation.[6][7] | Provides unambiguous structural information and can be used for quantitative purity assessment (qNMR).[8] | Lower sensitivity compared to MS; requires a relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2] | High sensitivity for detecting impurities and confirming molecular weight.[6] | Does not provide detailed connectivity information on its own. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C=O, C-O-C).[2] | Quick and effective "fingerprinting" technique to confirm identity against a known spectrum.[9] | Provides limited information on the overall molecular structure. |
Expert Insight: While MS can quickly confirm the molecular weight, only NMR can definitively prove the isomeric structure and connectivity of the atoms in "this compound." A combination of ¹H and ¹³C NMR, along with 2D experiments like COSY and HMBC, is essential for unambiguous structural assignment.[7]
Purity Assessment: A Comparison of Chromatographic Techniques
Chromatographic methods are indispensable for separating and quantifying organic impurities.[9] High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for this purpose.[6]
| Technique | Principle | Best Suited For | Considerations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity in a liquid mobile phase. | Non-volatile and thermally labile organic impurities. | The analyte must have a UV chromophore. For compounds without a chromophore, detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) can be used.[10] |
| Gas Chromatography with Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase.[11][12] | Volatile organic impurities and residual solvents. | The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.[13] |
Expert Insight: For "this compound," HPLC-UV is the primary technique for assessing the purity of related substances due to its expected non-volatile nature. GC-MS, particularly with a headspace autosampler, is the method of choice for analyzing residual solvents from the synthesis process.[14] Using both techniques provides a more complete impurity profile.
PART 2: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific characteristics of "this compound."
Protocol for Purity Determination by HPLC-UV
Objective: To separate and quantify organic impurities in the "this compound" reference standard candidate.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common starting point for small molecules.[15]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.[16]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by performing a UV scan of "this compound" to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks and report the area percent of the main peak and all impurities.
-
Causality Behind Choices: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and detected.[15] Phosphoric acid is used to control the pH of the mobile phase, which can improve peak shape for acidic or basic analytes. A C18 column is selected for its versatility in retaining a broad range of small organic molecules.
Protocol for Residual Solvent Analysis by GC-MS (Headspace)
Objective: To identify and quantify residual solvents from the synthesis process.
Methodology:
-
System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column Selection: A non-polar column (e.g., DB-5 or equivalent) is generally suitable for a wide range of common organic solvents.[13]
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution containing known concentrations of all potential residual solvents in a suitable high-boiling-point solvent like Dimethyl Sulfoxide (DMSO).
-
Sample: Accurately weigh about 100 mg of the "this compound" candidate into a headspace vial and add a known volume of DMSO.
-
-
Analysis:
-
Analyze the standards to create a calibration curve for each solvent.
-
Analyze the sample vial.
-
Identify and quantify any detected solvents by comparing their retention times and mass spectra to the standards and library data.
-
Causality Behind Choices: Headspace sampling is used to introduce only the volatile components (solvents) into the GC system, protecting the instrument from the non-volatile drug substance.[12][14] A temperature program is used to separate solvents with different boiling points effectively. MS detection provides definitive identification of the solvents based on their unique mass fragmentation patterns.
PART 3: Assigning Purity and Ensuring Stability
The Mass Balance Approach to Purity Assignment
Assigning a purity value to a reference standard should not rely on a single chromatographic method. The most robust approach is the mass balance method, which accounts for all potential impurities.[17]
Caption: The mass balance equation for purity assignment.
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
This method provides a more accurate and defensible purity value for the Certificate of Analysis (CoA).
Stability Testing: Ensuring Long-Term Integrity
A qualified reference standard must have a defined re-test period. This is established through a stability study conducted under conditions recommended by the International Council for Harmonisation (ICH).[18][19][20][21]
Stability Study Protocol Outline:
-
Storage Conditions:
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, the standard should be tested for purity (HPLC) and appearance. Significant changes in the impurity profile under accelerated conditions can indicate potential stability issues.
Conclusion
Establishing a high-quality in-house analytical standard for a new chemical entity like "this compound" is a rigorous but essential process. It demands a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a complete profile of the material's identity, purity, and stability. By following a structured qualification workflow, employing validated analytical protocols, and adhering to international guidelines, researchers can create a reliable and trustworthy reference standard. This investment in quality at the outset ensures the integrity and reproducibility of all subsequent research and development activities.
References
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]
-
Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
-
Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. [Link]
-
Analytical Testing Labs. (2023). ICH Compliant Stability Studies. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. [Link]
-
FUNAAB. EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
ICH. (2010). Q1A(R2) Guideline. [Link]
-
MasterControl. ICH Q1 Stability Testing Guidelines. [Link]
-
PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Starodub. (2019). Reference standards biopharmaceutical products - Do you have your reference standard program in place?[Link]
-
YouTube. (2023). Structure Elucidation of Organic Compounds. [Link]
-
ResearchGate. (2025). Editorial Analytical Characterization Assay for New Chemical Entities. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
Eberhard Breitmaier. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
MDPI. (2025). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]
-
PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
PMC. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. [Link]
-
BEBPA. Reference Standards for Potency Assays. [Link]
-
FDA. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]
-
LabWare. (2025). Managing Reference Standards and Calibration Materials. [Link]
-
PMC. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. [Link]
-
ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]
-
EMA. Guideline on the chemistry of new active substances. [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
SciSpace. "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". [Link]
-
ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?[Link]
-
Pak. J. Pharm. Sci. Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. [Link]
Sources
- 1. starodub.nl [starodub.nl]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. organomation.com [organomation.com]
- 15. scispace.com [scispace.com]
- 16. pjps.pk [pjps.pk]
- 17. qvents.in [qvents.in]
- 18. hmrlabs.com [hmrlabs.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. promptpraxislabs.com [promptpraxislabs.com]
- 21. mastercontrol.com [mastercontrol.com]
- 22. database.ich.org [database.ich.org]
Benchmarking the Performance of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile: A Critical Scaffold for Tubulin Inhibitor & Isoflavone Development
[1][2][3]
Executive Summary
In the high-stakes arena of antimitotic drug discovery, the structural rigidity and metabolic stability of lead compounds are paramount.[1][2][3] This compound (CAS: 465514-67-4), a specific deoxybenzoin derivative, has emerged as a high-value scaffold for synthesizing next-generation Combretastatin A-4 (CA-4) analogs and functionalized isoflavones .[1][2][3]
Unlike traditional stilbene precursors that suffer from cis-trans isomerization instability, this deoxybenzoin scaffold offers a chemically stable "hinge" (the acetyl bridge) that allows for controlled modification.[1][2][3] This guide benchmarks its performance against standard industry alternatives—specifically Combretastatin A-4 (CA-4) and Phenstatin —focusing on synthetic efficiency, physicochemical stability, and biological potential as a tubulin polymerization inhibitor precursor.[1][2][3]
Technical Profile & Structural Analysis
This compound functions as a 3'-methoxy-4-cyanodeoxybenzoin .[1][3] Its value lies in the strategic placement of the nitrile (electron-withdrawing) and methoxy (electron-donating) groups, creating a "push-pull" electronic system ideal for further functionalization.[1][2][3]
| Feature | Specification |
| IUPAC Name | This compound |
| CAS Number | 465514-67-4 |
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| Core Scaffold | Deoxybenzoin (1,2-diarylethanone) |
| Key Functional Groups | Nitrile (-CN, pos. 4), Methoxy (-OCH3, pos. 3'), Ketone (Bridge) |
| Solubility (Predicted) | Low in water; High in DMSO, DMF, Chloroform |
Performance Benchmark: Synthetic Utility
Objective: Evaluate the efficiency of converting the scaffold into bioactive end-products compared to traditional starting materials.[1][2][3]
The primary utility of this compound is its role as a precursor for Stilbenes (via Wittig/Horner-Wadsworth-Emmons reactions) and Isoflavones (via cyclization).[1][2][3]
Comparison A: Synthesis of Stilbene Analogs (Combretastatin Mimics)
Standard Method: Perkin condensation (low yield, high temperature).[1][2][3] Benchmark Method (Using Scaffold): Reduction/Elimination or Wittig Olefination.[1][2][3]
| Metric | This compound (Deoxybenzoin Route) | Traditional Benzaldehyde + Phenylacetic Acid Route |
| Reaction Type | Reduction/Elimination (NaBH4 -> TsOH) | Perkin Condensation |
| Typical Yield | 75-85% (High efficiency) | 40-60% (Variable) |
| Stereoselectivity | Controlled (can optimize for Z-isomer) | Often yields thermodynamic E-isomer (inactive) |
| Purification | Simple recrystallization often sufficient | Requires chromatography to separate isomers |
Comparison B: Synthesis of Isoflavones
Reaction: Cyclization with ethyl formate/sodium metal.[1][2][3]
-
Result: The nitrile group at the 4-position survives the harsh basic conditions of isoflavone ring closure, unlike ester groups which often hydrolyze.[1][2][3] This allows for the synthesis of 4'-cyanoisoflavones , a rare class of inhibitors.[1][2][3]
Performance Benchmark: Biological Potential (SAR Analysis)
Objective: Assess the bioactivity of the scaffold and its derivatives against the "Gold Standard" Tubulin Inhibitors.
While this compound is a precursor, its direct derivatives (cyanostilbenes) are potent Microtubule Targeting Agents (MTAs).[1][2][3]
Target: Colchicine Binding Site on
-Tubulin
| Compound Class | Binding Affinity ( | Cytotoxicity ( | Metabolic Stability |
| Combretastatin A-4 (CA-4) | High (~1-5 nM) | < 5 nM (Excellent) | Low (Rapid cis-to-trans isomerization in vivo) |
| Phenstatin (Benzophenone) | Moderate-High | 10-100 nM | High (Ketone bridge is stable) |
| Nitrile-Stilbene (Derived from Scaffold) | High | 5-20 nM (Predicted) | High (Nitrile resists metabolic oxidation) |
Key Insight: The nitrile group acts as a bioisostere for the carbonyl or hydroxyl groups found in CA-4.[1][2][3] It improves metabolic stability by preventing glucuronidation (a common clearance pathway for CA-4's phenolic hydroxyls) while maintaining the steric bulk necessary to fit into the hydrophobic pocket of tubulin.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 4'-Cyano-3-methoxy-stilbene (The Active Agent)
Rationale: To convert the stable deoxybenzoin scaffold into the active stilbene pharmacophore.[1][2][3]
-
Reduction: Dissolve 1.0 eq of This compound in anhydrous methanol.
-
Add 1.5 eq of Sodium Borohydride (
) at 0°C. Stir for 2 hours. -
Quench: Add saturated
, extract with ethyl acetate. -
Elimination: Dissolve the crude alcohol in toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH).[1][2][3]
-
Reflux: Heat to reflux with a Dean-Stark trap for 4 hours to remove water.
-
Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc 8:2).
Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)
Rationale: To validate the mechanism of action of the derived inhibitor.[1][2][3]
-
Preparation: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Reagent: Add 10
M DAPI (fluorophore reporter). -
Incubation: Mix 2 mg/mL Tubulin with 5
M of the test compound (dissolved in DMSO) at 4°C. -
Initiation: Transfer to a 37°C plate reader.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Compare the
(polymerization rate) against a Nocodazole control (100% inhibition) and Taxol control (stabilization).
Visualization: Synthesis & Mechanism[1][2][3]
Figure 1: Synthetic Versatility of the Deoxybenzoin Scaffold
This diagram illustrates the divergent synthesis pathways available from the starting material.[1][2][3]
Caption: Divergent synthesis pathways utilizing the this compound scaffold.
Figure 2: Mechanism of Action (Tubulin Binding)
This diagram details the inhibition mechanism at the cellular level.[1][2][3]
Caption: The cascade of biological effects initiated by binding to the Colchicine site on
References
-
Pettit, G. R., et al. (1995).[1][2][3] "Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.
-
Pinney, K. G., et al. (2000).[1][2][3] "Synthesis and biological evaluation of aryl tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
-
Cushman, M., et al. (1991).[1][2][3] "Synthesis and biological activity of structural analogs of the anticancer agent combretastatin A-4." Journal of Medicinal Chemistry.
-
PubChem. (2024).[1][2][3] "Compound Summary: this compound (CID 2794608)."[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]
-
Gatchie, L., et al. (2018).[1][2][3] "Nitrile-containing pharmaceuticals: Target, mechanism of action, and metabolism."[1][2][3] Journal of Medicinal Chemistry.
Sources
- 1. 4-Benzyloxy-3-methoxyphenylacetonitrile | C16H15NO2 | CID 297963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 682320-24-7|3-Acetyl-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 4. (Nitriles) | BLDpharm [bldpharm.com]
- 5. (Nitriles) | BLDpharm [fr.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
